Corylin inhibits osteoclastogenesis through multiple signaling pathways and cellular processes. The table below summarizes its key molecular targets and effects:
| Target/Process | Effect of this compound | Experimental Evidence |
|---|---|---|
| NF-κB Signaling | Inhibits nuclear translocation of p65 subunit [1] [2] | Immunofluorescence, Western Blot [1] [3] [4] |
| Transcription Factors | Downregulates expression of NFATc1 and c-Fos [1] [5] [3] | qRT-PCR, Western Blot [1] [3] [4] |
| Osteoclast Gene Markers | Suppresses TRAP, CTSK, CTR, DC-STAMP, MMP-9, Atp6v0d2 [1] [5] | qRT-PCR, Transcriptomic (RNA-seq) analysis [1] |
| Cytoskeletal Organization | Diminishes F-actin ring formation [1] [5] [3] | Fluorescence microscopy (Actin-Tracker) [3] [4] |
| Cell Migration & Fusion | Reduces pre-osteoclast migration and fusion [1] [5] | Trans-well migration assay, phagocytosis (latex beads) assay [1] |
| Mitochondrial Function | Attenuates mitochondrial mass and functional activation [5] [3] | Specific mitochondrial staining and functional assays [5] |
The following diagram illustrates the core signaling pathway through which this compound exerts its inhibitory effects:
This compound inhibits RANKL-induced signaling, suppressing key transcription factors and osteoclast genes. [1] [5] [3]
This compound's effects on osteoclasts are concentration-dependent. The table below consolidates key quantitative findings from in vitro studies:
| Parameter | Effect (with this compound Treatment) | Dosage Range (in vitro) | Experimental Model |
|---|---|---|---|
| Cell Viability | No significant cytotoxicity | 0.3 μM to 30.0 μM | Mouse BMMs, CCK-8 assay [1] [3] [4] |
| Osteoclast Differentiation | Concentration-dependent inhibition; significant reduction in TRAP+ multi-nucleated cells | 2.5 μM to 10 μM | Mouse BMMs + M-CSF & RANKL, TRAP staining [5] [3] |
| Gene Expression | Downregulation of NFATc1, c-Fos, TRAP, CTSK, etc. | 5 μM | Mouse BMMs + RANKL, qRT-PCR [1] [3] [4] |
| Bone Resorption | Reduced pit formation on bone plates | 5 μM | Differentiated osteoclasts on bone plates [5] [3] |
| In Vivo Efficacy | Attenuated bone loss in OVX mice | 10 mg/kg/d (i.p.) | Ovariectomized (OVX) mouse model [5] [3] |
For researchers looking to replicate or build upon these findings, here are the methodologies for core assays used in the cited studies.
This compound presents a compelling multi-targeted mechanism for inhibiting osteoclastogenesis, acting through suppression of RANKL-induced NF-κB and NFATc1 signaling, disruption of cytoskeletal dynamics, and modulation of mitochondrial function [1] [5] [3]. Its efficacy in animal models and its unique, non-estrogenic receptor binding profile make it a promising candidate for further investigation [7] [5] [8].
The critical next steps for drug development include:
Corylin is a flavonoid isolated from the fruit of Psoralea corylifolia that has demonstrated significant pharmacological potential, largely through its ability to inhibit the NF-κB and NFATc1 signaling pathways. This makes it a compelling candidate for therapeutic development in inflammatory conditions, sepsis, and bone-resorptive diseases like osteoporosis and rheumatoid arthritis [1] [2] [3]. Its mechanism involves direct interference with key signaling molecules and transcription factors, leading to reduced expression of pro-inflammatory mediators and inhibition of osteoclast differentiation.
The therapeutic actions of this compound are primarily mediated through its suppressive effects on the NF-κB and NFATc1 pathways. The following diagram synthesizes findings from multiple studies to illustrate how this compound influences these pathways in different cellular contexts, such as during inflammation induced by LPS and during osteoclast differentiation induced by RANKL.
Schematic of this compound's inhibition of NF-κB and NFATc1 pathways in inflammation and osteoclastogenesis.
This compound effectively suppresses the activation of the NF-κB pathway, which is a central regulator of inflammation and immune responses.
The inhibition of NFATc1 is a cornerstone of this compound's anti-osteoclastogenic effect.
The following tables summarize key quantitative findings from foundational studies on this compound.
Table 1: Anti-inflammatory Effects of this compound in LPS-Stimulated Macrophages (RAW 264.7 cells) [1]
| Parameter Measured | Effect of this compound (10-20 μM) | Experimental Method |
|---|---|---|
| Cell Viability | No significant change vs. control | MTT Assay |
| NO Production | Significant, concentration-dependent inhibition | Griess Reaction |
| PGE2 Production | Significant, concentration-dependent inhibition | ELISA |
| TNF-α & IL-6 Production | Significant, concentration-dependent inhibition | ELISA |
| Protein Expression (iNOS, COX-2) | Marked reduction | Western Blot |
| MAPK Phosphorylation (JNK, p38, ERK) | Significant suppression | Western Blot |
| NF-κB Activity | Significant inhibition | J-Blue Cell Assay |
Table 2: Anti-Osteoclastogenic Effects of this compound in RANKL-Induced Bone Marrow Macrophages [2] [4]
| Parameter Measured | Effect of this compound (e.g., 5 μM) | Experimental Method |
|---|---|---|
| Cell Viability (0.3-30 μM) | No significant change vs. control | Cytotoxicity Assay |
| TRAP-Positive Osteoclast Formation | Concentration-dependent decrease in number and size | TRAP Staining |
| F-Actin Ring Formation | Significant, concentration-dependent reduction | Phalloidin Staining / Fluorescence Microscopy | | Osteoclast Migration | Significant abrogation | Trans-well Migration Assay | | Phagocytosis | Significant decrease | Latex Bead Uptake Assay | | Gene Expression (NFATc1, TRAP, CTSK, etc.) | Significant downregulation | RT-PCR / RNA-seq | | NFATc1 Protein Level | Marked reduction | Western Blot |
For researchers aiming to validate or explore these pathways, below are outlines of the core methodologies used in the cited literature.
This protocol is adapted from studies that evaluated this compound's effect on RANKL-induced osteoclastogenesis [2] [4].
This protocol is based on experiments investigating this compound's effect on LPS-induced inflammation [1].
This approach was used to uncover the global gene expression changes underlying this compound's inhibition of osteoclast differentiation [2] [4].
Future research should focus on:
The consolidated data and methodologies presented here provide a robust foundation for further scientific investigation and drug development efforts centered on this compound.
This compound, a flavonoid from Psoralea corylifolia L., inhibits osteoclast differentiation and bone resorption primarily by suppressing the RANKL-induced NF-κB signaling pathway and the downstream master transcription factor NFATc1 [1] [2] [3].
The diagram below illustrates the core signaling pathway affected by this compound during osteoclast differentiation:
This compound inhibits key signaling pathways in osteoclastogenesis.
The inhibitory effects of this compound have been quantified through various cellular assays. The table below summarizes key experimental findings from the literature.
Table 1: Quantitative Effects of this compound on Osteoclast Formation and Function *In Vitro*
| Experimental Assay | Key Findings with this compound Treatment | Concentration Range / Details |
|---|---|---|
| Cell Viability (CCK-8/MTT) | No significant cytotoxicity observed [2] [3]. | 0.3 - 30.0 μM for up to 48-96 hours [2]. |
| TRAP-Positive Osteoclast Formation | Concentration-dependent reduction in the number and size of multi-nucleated TRAP+ cells [2] [3]. | IC50 reported in the low micromolar range; ~5 μM shown to reduce NFATc1 mRNA by >50% [2]. |
| F-Actin Ring Formation | Significant reduction in the number and integrity of F-actin rings, indicating impaired resorptive function [2] [3]. | Quantified by fluorescence microscopy; diminished in a concentration-dependent manner [2]. |
| Gene Expression (qRT-PCR) | Downregulation of osteoclast-specific genes: NFATc1, c-Fos, TRAP, CTSK, CTR, DC-STAMP, MMP-9 [2] [3]. | Suppression was both time and concentration-dependent [2]. |
| Phagocytosis & Migration | Inhibited the ingestion of latex beads and reduced cell migration in trans-well assays [2]. | Indicates disruption of pre-osteoclast fusion and mobility [2]. |
| Bone Resorption Pit Assay | Reduced resorption area on bone-mimetic surfaces [3]. | Direct evidence of impaired bone-degrading capacity [3]. |
For researchers aiming to replicate these studies, here are the core methodologies.
Table 2: Key Experimental Protocols for Evaluating this compound's Effects
| Protocol Component | Detailed Methodology |
|---|---|
| Cell Source & Culture | Osteoclast Precursors: Isolate bone marrow-derived macrophages (BMMs) from the tibias and femurs of 6-week-old mice. Culture in complete α-MEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to obtain adherent BMMs [2] [3]. |
| Osteoclast Differentiation | Seed BMMs and stimulate with osteoclast induction media: complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL. Change media every two days. Treat with this compound (e.g., 0-30 μM) or vehicle control (e.g., 0.1% DMSO) during differentiation [2] [3]. |
| TRAP Staining | After 4-5 days of culture, fix cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP) using a commercial kit. Mature osteoclasts are defined as TRAP-positive cells containing three or more nuclei [3]. |
| F-Actin Ring Staining | Culture BMMs on bone plates or glass coverslips with RANKL and this compound. Fix with 4% PFA, permeabilize with 0.1% Triton X-100, and stain with Actin-Tracker (e.g., phalloidin) and DAPI. Visualize F-actin rings using a fluorescence microscope [3]. |
| RNA Extraction & qRT-PCR | Extract total RNA (e.g., after 3 days of differentiation) using a kit like RNA-Quick Purification Kit. Reverse transcribe to cDNA. Perform qRT-PCR using SYBR Green with primers for osteoclast markers (NFATc1, TRAP, CTSK). Use GAPDH as a housekeeping gene for normalization [2] [3]. |
Transcriptomic analysis is crucial for uncovering the global gene expression changes induced by this compound. A standard RNA-seq workflow for this purpose is outlined below.
Standard RNA-seq workflow for analyzing this compound's effects.
--gcBias flag with Salmon is recommended to correct for systematic biases [4].While current findings are promising, several advanced approaches could deepen the understanding of this compound's mechanisms:
The broad therapeutic potential of Corylin is supported by numerous in vitro, in vivo, and clinical study-level research. The following table details its key activities and corresponding experimental evidence.
| Pharmacological Activity | Experimental Model | Key Findings / Mechanism of Action | Citation |
|---|---|---|---|
| Osteogenesis | In vitro (osteoblasts); Ex vivo (bone micromass) | Induced osteoblast differentiation/mineralization; ↑ Runx2, Osterix, Col1, ALP via Wnt/β-catenin & Estrogen receptor pathways. | [1] |
| Lifespan Extension & Anti-Senescence | In vivo (mice on HFD); In vitro (yeast, HUVECs) | Extended replicative lifespan in yeast & chronological lifespan in mice; ameliorated cellular senescence; targeted Gtr1 to suppress TOR1/mTOR pathway. | [2] [3] |
| Anti-inflammation & Wound Healing | In vivo (mouse full-thickness wound model); In vitro (fibroblasts, macrophages) | Accelerated wound closure; promoted fibroblast migration/proliferation via PI3K/AKT; reduced inflammation via SIRT1/NF-κB. | [4] |
| Anti-Diabetic Complications (e.g., Periodontitis) | In vitro (human gingival fibroblasts with AGEs) | Reduced ROS, cellular senescence (↓p16, ↓SASP), & pyroptosis (↓NLRP3, ↓ASC, ↓caspase-1); enhanced wound healing. | [5] |
| Hepatoprotection | In vitro (HepG2 cells); In vivo (mouse model) | Induced UGT1A1 enzyme via PPARs/AhR activation; protected against acetaminophen (APAP)-induced liver injury. | [6] |
| Anticancer (Adjuvant) | In vitro (HCC cells); In vivo (xenograft mice) | Inhibited HCC cell proliferation/migration/invasion; ↑sensitivity to chemo/radiotherapy by inducing lncRNA RAD51-AS1 to inhibit RAD51-mediated DNA repair. | [7] |
| Anti-Obesity & Metabolic Improvement | In vivo (HFD-fed mice); In vitro (3T3-L1 adipocytes) | Reduced body weight, improved insulin resistance; induced adipocyte browning & lipolysis via SIRT1 and β3-AR pathways. | [8] |
This compound exerts its effects through multiple cellular pathways. The following diagrams illustrate its mechanisms in three key areas: promoting bone formation, extending lifespan, and accelerating wound healing.
1. This compound in Osteoblastic Differentiation this compound induces bone formation through two synergistic pathways.
This compound activates Wnt/β-catenin and estrogen signaling to induce osteoblast differentiation. This effect is blocked by pathway-specific inhibitors (DKK-1 and ICI 182,780) [1].
2. This compound-Mediated Lifespan Extension this compound extends lifespan in yeast and mice by targeting nutrient-sensing pathways.
This compound extends lifespan by targeting the nutrient-sensing TOR pathway. In yeast, it binds Gtr1 to inhibit TOR1. In mammals, it suppresses mTOR to reduce cellular senescence [2] [3].
3. This compound in Wound Healing this compound accelerates wound healing through a dual mechanism on different cell types.
This compound accelerates wound healing by promoting fibroblast proliferation via PI3K/AKT and reducing macrophage-driven inflammation via SIRT1/NF-κB. Inhibitors LY294002 and EX527 block these effects [4].
To facilitate your research, here are detailed methodologies for some of the key experiments cited.
1. Osteoblastic Differentiation Assay [1]
2. Wound Healing Scratch Assay [4]
3. In Vivo Wound Healing Model [4]
4. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining [5]
This compound is a multifaceted natural compound with significant therapeutic potential across various disease areas. Its well-characterized mechanisms and the availability of detailed experimental protocols provide a strong foundation for further drug discovery and development efforts.
The following diagram illustrates the primary molecular mechanism by which corylin activates SIRT1 and its subsequent effects on key signaling pathways.
This mechanism is supported by functional experiments showing that the SIRT1 inhibitor EX527 and the PI3K inhibitor LY294002 can block this compound's therapeutic effects, confirming the dependency on these pathways [1] [2] [3].
The following table summarizes the primary experimental findings that elucidate this compound's mechanism of action and its functional outcomes.
| Experimental Model | Treatment | Key Findings | Significance/Outcome |
|---|---|---|---|
| LPS-stimulated Macrophages [1] [2] [3] | This compound | ↓ Acetylated NF-κB p65; ↑ cytoplasmic localization of NF-κB p65 | Reduced expression of pro-inflammatory cytokines (iNOS, IL-1β, IL-6, TNFα) |
| Fibroblasts [1] [2] [3] | This compound | ↑ Phosphorylation of AKT; ↑ cell proliferation and migration in scratch assay | Promoted tissue repair and regeneration |
| In Vivo Wound Healing (Mouse full-thickness skin wound) [1] [2] [3] | Topical this compound (1-3 mg/day) | ↑ Collagen deposition (COL1A1); ↑ wound closure rate; ↓ inflammatory markers | Accelerated healing of chronic wounds |
To investigate this compound's effects on SIRT1, researchers typically employ a combination of cellular and molecular techniques.
Beyond the core wound-healing mechanism, this compound's SIRT1 activation is linked to other therapeutic benefits, suggesting broad potential.
This compound's dual anti-inflammatory and tissue-regenerative effects, mediated via SIRT1 and PI3K/AKT, make it a compelling candidate for chronic wounds, metabolic diseases, and age-related conditions. Further research should focus on improving its metabolic stability and exploring its efficacy in other inflammation-driven pathologies.
Corylin, a primary flavonoid compound isolated from the traditional medicinal herb Psoralea corylifolia L., has emerged as a significant naturals product with potent multi-pathway activity across various disease models. Recent research has illuminated its sophisticated mechanism of action, particularly through precise modulation of the PI3K/AKT signaling pathway, a central regulator of cell survival, proliferation, metabolism, and inflammation. This pathway, frequently dysregulated in cancer, metabolic disorders, and inflammatory conditions, represents a crucial therapeutic target. This compound demonstrates a unique capacity to activate PI3K/AKT signaling in specific cellular contexts while inhibiting the same pathway in others, highlighting its context-dependent pharmacological profile. This nuanced regulation, combined with its simultaneous activation of sirtuin 1 (SIRT1) signaling, positions this compound as a promising candidate for therapeutic development against chronic wounds, metabolic diseases, fibrotic conditions, and atherosclerosis [1] [2] [3].
The PI3K/AKT pathway transduces signals from receptor tyrosine kinases, integrins, and other cell surface receptors to regulate fundamental cellular processes. Upon activation, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, serving as a docking site for proteins with pleckstrin homology (PH) domains including Akt and its upstream activator PDK1. Akt is subsequently phosphorylated at Thr308 by PDK1 and at Ser473 by mTORC2, leading to full activation. The pathway is negatively regulated by PTEN, which dephosphorylates PIP3, and by protein phosphatases including PHLPP which dephosphorylates Akt at Ser473 [4]. This compound interacts with this sophisticated signaling network at multiple nodal points, exerting either agonistic or antagonistic effects depending on the cellular context and disease state.
In comprehensive studies investigating chronic wound healing, this compound has demonstrated remarkable efficacy through coordinated activation of the PI3K/AKT pathway in fibroblasts and simultaneous anti-inflammatory effects via SIRT1 activation in macrophages. Research conducted on full-thickness skin wounds in BALB/C male mice revealed that topical application of this compound (1-3 mg in 0.1 mL acetone once daily for 8 days) significantly accelerated wound closure rates. Mechanistic investigations established that this compound promotes fibroblast migration and proliferation through PI3K/AKT activation while reducing excessive inflammatory responses in macrophages through SIRT1-mediated deacetylation and cytoplasmic translocation of NF-κB p65. The critical dependence on these pathways was confirmed through inhibition studies, where administration of LY294002 (PI3K inhibitor) and EX527 (SIRT1 inhibitor) completely abrogated this compound's therapeutic effects [1] [2].
Table 1: Quantitative Effects of this compound on Wound Healing Parameters in Preclinical Models
| Parameter | Effect Size | Experimental Model | Dosing Regimen | Citation |
|---|---|---|---|---|
| Wound Closure Rate | Significant acceleration vs. vehicle control | BALB/C male mice, full-thickness skin wound | 1-3 mg in 0.1 mL acetone, once daily for 8 days | [1] |
| Collagen Deposition | Marked increase in COL1A1 expression | Mouse dorsal skin, immunofluorescence | Same as above | [1] |
| Inflammatory Cytokine Reduction | Decreased IL-1β, IL-6, TNF-α | LPS-stimulated macrophages | 40 μM pre-treatment for 2h | [1] |
| Fibroblast Migration | Enhanced scratch healing | Cell line fibroblasts | Concentration-dependent (5-20 μM) | [1] |
In the context of liver fibrosis, this compound exhibits a contrasting mechanism by inhibiting PI3K/AKT signaling in hepatic stellate cells (HSCs), the primary effector cells in liver fibrosis development. Through suppression of the GAS6/AXL signaling axis, this compound reduces downstream PI3K/AKT activation, thereby inhibiting HSC activation and extracellular matrix production. In carbon tetrachloride (CCl4)-induced liver fibrosis models in BALB/c mice, this compound administration (30 mg/kg body weight, intraperitoneally) significantly alleviated fibrosis symptoms and improved liver function indicators, with reduced aspartate aminotransferase (AST) and alanine transaminase (ALT) levels. Furthermore, this compound induced caspase-9 and caspase-3 activation, promoting apoptosis in activated HSCs and thereby reducing the population of fibrosis-promoting cells [3] [5].
Table 2: this compound Efficacy in Metabolic and Fibrotic Disease Models
| Disease Model | Primary Mechanism | Key Outcomes | Effective Concentration/Dose | Citation |
|---|---|---|---|---|
| Liver Fibrosis (CCl4-induced) | Inhibition of GAS6/AXL-mediated PI3K/AKT activation | Reduced collagen deposition, improved AST/ALT levels | 30 mg/kg, intraperitoneal | [3] [5] |
| Atherosclerosis (ApoE-deficient mice) | Suppression of ROS/JNK/NF-κB pathway | Attenuated atherosclerotic lesions, reduced VCAM-1 expression | 20-40 mg/kg, oral administration | [6] |
| Diabetic Periodontitis (in vitro) | Attenuation of inflammaging and pyroptosis | Reduced ROS, enhanced wound healing, decreased NLRP3 | Concentration-dependent (10-40 μM) | [7] |
| Lifespan Extension (High-fat diet mice) | Gtr1 targeting and mTOR suppression | Extended lifespan under metabolic stress | 50 mg/kg in diet | [8] |
This compound demonstrates significant atherosclerosis mitigation in ApoE-deficient mice fed a high-cholesterol diet, with studies showing dramatic reduction in atherosclerotic lesions through inhibition of vascular inflammation and smooth muscle cell proliferation. The compound suppresses TNF-α-induced monocyte adhesion to human umbilical vein endothelial cells (HUVECs) by downregulating the ROS/JNK/NF-κB p65 pathway and inhibits platelet-derived growth factor-BB (PDGF-BB)-induced vascular smooth muscle cell proliferation and migration through regulation of the mTOR/Drp1 signaling cascade. These multi-faceted actions on different vascular cell types contribute to its overall cardioprotective effects [6]. Additionally, this compound has shown potential in lifespan extension studies, particularly in mice under high-fat diet conditions, where it ameliorates metabolic stress and reduces senescent cell accumulation [8].
Cell-based signaling studies form the foundation for investigating this compound's effects on the PI3K/AKT pathway. For evaluation of anti-inflammatory activity in macrophages, researchers typically pre-treat human THP-1 or mouse RAW264.7 cells with varying concentrations of this compound (10-40 μM) for 2 hours prior to stimulation with lipopolysaccharide (LPS) at 200 ng/mL for 24 hours. Pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α) is quantified using enzyme-linked immunosorbent assays (ELISA), while pathway activation is assessed through Western blot analysis of phosphorylated AKT (Ser473 and Thr308) and total AKT levels. For investigation of downstream transcription factor regulation, immunofluorescence staining can be employed to track NF-κB p65 nuclear translocation, while co-immunoprecipitation experiments can examine acetylation status changes in response to SIRT1 activation [1] [3] [7].
To evaluate direct pathway activation in fibroblasts for wound healing applications, researchers can conduct scratch assays using NIH/3T3 or human dermal fibroblasts. Cells are treated with this compound (5-20 μM) following scratch creation, with migration rates quantified over 24-48 hours using time-lapse microscopy. Specific pathway dependence should be confirmed through pharmacological inhibition using LY294002 (PI3K inhibitor, 10-20 μM) and EX527 (SIRT1 inhibitor, 5-10 μM). For anti-fibrotic activity assessment in hepatic stellate cells (such as HHSteC or LX-2 cell lines), researchers typically pre-treat with this compound (20-40 μM) for 2 hours prior to stimulation with transforming growth factor-β (TGF-β, 5 ng/mL) for 24 hours. Activation markers including α-smooth muscle actin (α-SMA) and collagen type I are analyzed through Western blot, immunofluorescence, and real-time quantitative PCR [1] [3].
Preclinical disease models provide critical functional validation of this compound's therapeutic potential. For wound healing studies, researchers typically utilize BALB/C male mice (18-22 g) under pentobarbital anesthesia, creating a 10 mm diameter full-thickness skin wound on the dorsal surface using a round skin biopsy punch. This compound is administered topically (1-3 mg in 0.1 mL acetone) once daily for 8 days, with wound areas measured digitally on days 0, 2, 4, 6, and 8 using ImageJ software. Histological analysis at endpoint includes hematoxylin and eosin staining for general morphology, Masson's trichrome for collagen deposition, and immunofluorescence for α-SMA and COL1A1 expression [1] [2].
For liver fibrosis models, BALB/c mice receive intraperitoneal injections of CCl4 (0.5 μL/g body weight) twice weekly for six weeks to induce fibrosis, with this compound administered intraperitoneally at 30 mg/kg body weight. Serum biomarkers (AST, ALT) are quantified using commercial kits, while liver tissues are collected for histopathological examination (Sirius Red and Masson's trichrome staining) and protein analysis through Western blotting for α-SMA, collagen I, and GAS6/AXL pathway components. In atherosclerosis studies using ApoE-deficient mice fed a high-cholesterol diet, this compound is typically administered orally at 20-40 mg/kg daily for 8-12 weeks. Atherosclerotic lesion development is quantified through en face analysis of the aorta and cross-sectional analysis of the aortic root, with immunohistochemistry performed for inflammatory markers (VCAM-1, CD68) and smooth muscle cell markers (α-SMA) [3] [6].
This compound's dual-mechanism in wound healing: activates PI3K/AKT in fibroblasts and SIRT1 in macrophages.
Integrated experimental workflow for evaluating this compound's therapeutic effects.
The table below summarizes the core information about this compound for a quick overview.
| Aspect | Details |
|---|---|
| IUPAC Name | 5-hydroxy-8,8-dimethyl-2-(4-methylpent-3-en-1-yl)-2H,8H-pyrano[2,3-f]chromen-4-one |
| Chemical Formula | C₂₁H₂₂O₄ [1] |
| Plant Source 1 | Psoralea corylifolia (Fruit) - Major, well-established source [1] [2] |
| Plant Source 2 | Pueraria lobata (Aerial Parts/Vines) - Newer, alternative source [3] |
| Core Bioactivities | Lifespan extension, Anti-melanogenesis (skin-whitening), Antioxidant, Anti-senescence [3] [1] |
This compound is found in varying quantities in different plants and their parts. The table below provides a comparative summary of key quantitative findings.
| Property / Study | Source Plant & Part | Key Quantitative Findings | Experimental Model |
|---|---|---|---|
| Lifespan Extension | Psoralea corylifolia (Fruit, n-hexane fraction) | Extended replicative lifespan by 20% at 10 μg/mL [1]. | Yeast (S. cerevisiae) |
| Anti-melanogenesis | Pueraria lobata (Aerial parts, isolated this compound) | Inhibited melanin production by 77.9% and cellular tyrosinase activity by 67.7% at 25 μM [3]. | B16F10 mouse melanoma cells |
| Anti-melanogenesis Efficacy | Pueraria lobata (Aerial parts, isolated this compound) | Showed stronger anti-melanin activity than positive control arbutin (100 μM) [3]. | B16F10 cells & UVB-stimulated 3D human skin model |
| Cytotoxicity (Safety) | Pueraria lobata (Aerial parts, isolated this compound) | Showed no cytotoxicity at concentrations up to 25 μM [3]. | B16F10 cells |
For researchers aiming to replicate key findings, here are the methodologies for core experiments.
This protocol evaluates this compound's effect on melanin synthesis.
This protocol uses the Mother Enrichment Program (MEP) for efficient lifespan screening.
This compound exerts its effects by modulating key cellular signaling pathways. The diagrams below illustrate the primary mechanisms for its anti-melanogenesis and longevity-promoting activities.
This compound inhibits melanin synthesis by downregulating the master regulator of melanogenesis, MITF.
This compound reduces melanin by downregulating MITF and downstream enzymes.
In longevity studies, this compound targets the mTOR pathway, a key regulator of aging.
This compound extends lifespan by inhibiting the Gtr1/TORC1 pathway.
Corylin is a flavonoid found in significant quantities in at least two medicinal plants:
| Plant Source | Plant Part | Key Isolation Steps | Reported Purity |
|---|---|---|---|
| Psoralea corylifolia L. (Psoraleae Fructus) [1] | Dried fruits | 70% aqueous ethanol extraction → Ethyl acetate fractionation → Silica gel, polyamide, and Sephadex LH-20 chromatography [1] | ≥ 99.48% (as determined by HPLC) [1] |
| Pueraria lobata [2] | Aerial parts (vines) | Ethyl acetate fractionation → Activated carbon decolorization → Sequential chromatography [2] | Isolated compound confirmed via spectral analysis [2] |
The experimental workflow for isolating this compound from Pueraria lobata involves a multi-stage fractionation process, which can be visualized as follows:
Flowchart of this compound isolation from Pueraria lobata aerial parts.
The following table summarizes the key physicochemical and analytical data for this compound:
| Property Category | Description |
|---|---|
| Basic Information | Flavonoid compound [2]. |
| Analytical Technique | LC-QTOF-MS/MS (Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry) [3]. |
| Database ID | Identified among 41 compounds in Psoralea corylifolia metabolite profiling [3]. |
| Drug-Likeness | Selected based on favorable drug-likeness and bioavailability scores from online databases [3]. |
This compound exhibits a range of biological activities by interacting with multiple molecular targets and pathways.
| Biological Activity | Reported Experimental Model | Molecular Targets & Pathways |
|---|---|---|
| Antioxidant | In silico network pharmacology study [3] | Top-ranked target genes: TDP1, APEX1, TOP2A, CTSD, KLF5 [3]. |
| Skin-Whitening | B16F10 melanoma cells [2] | ↓ MITF protein expression → ↓ Tyrosinase and ↓ TRP-1 expression [2]. |
| Anti-Inflammatory / Anti-Colitis | DSS-induced chronic colitis in mice [1] | Regulates gut-brain axis; promotes 5-HTP production; improves intestinal & blood-brain barrier function [1]. |
The mechanism by which this compound inhibits melanin synthesis for skin-whitening effects involves a specific signaling pathway:
This compound mechanism for inhibiting melanin synthesis.
For its anti-colitis effect, this compound acts through the gut-brain axis:
This compound's anti-colitis action via the gut-brain axis.
This technical overview shows that This compound is a multi-target phytochemical with therapeutic potential from cosmetic applications to managing complex conditions like colitis. Its presence in multiple plant sources and well-established isolation protocols facilitate further research.
Future work should focus on:
Corylin, a flavonoid compound isolated from the traditional Chinese medicinal herb Psoralea corylifolia, has emerged as a significant candidate for therapeutic development in aging-related diseases and metabolic disorders. This technical review comprehensively examines this compound's molecular mechanism of action, with particular focus on its unique binding to the Gtr1 protein and subsequent inhibition of the mTOR signaling pathway. Through systematic screening of traditional Chinese medicines, researchers identified this compound as a potent lifespan-extending compound that functions as a caloric restriction mimetic by targeting the nutrient-sensing pathway upstream of mTORC1. The compound demonstrates multi-species efficacy, extending replicative lifespan in yeast, reducing cellular senescence in human cell cultures, and improving survival in mouse models under high-fat diet conditions. This whitepaper provides a detailed analysis of this compound's molecular targets, quantitative effects across experimental models, methodological approaches for studying its mechanism, and potential therapeutic applications for researchers and drug development professionals.
This compound is a biologically active flavonoid extracted from the fruit of Psoralea corylifolia, a plant utilized in traditional Chinese medicine for its various health benefits. The compound was identified through a systematic screening approach that evaluated numerous traditional Chinese medicines for lifespan extension properties using yeast models [1] [2]. The investigation began with 33 single herbs and 6 herbal formulas from classical pharmacopeias, with Psoralea corylifolia demonstrating significant lifespan-extending potential in initial screens [2]. Through bioactivity-guided fractionation, researchers isolated 22 pure compounds from the n-hexane-soluble fraction of the ethanol extract, with this compound and neobavaisoflavone emerging as the two primary active compounds responsible for the observed effects [1].
Table: Basic Characteristics of this compound
| Property | Specification |
|---|---|
| Compound Class | Flavonoid |
| Source | Psoralea corylifolia fruit |
| Molecular Weight | 366.37 g/mol (approximate) |
| Extraction Method | Ethanol extraction followed by n-hexane fractionation and chromatographic separation |
| Primary Screening Model | Saccharomyces cerevisiae (yeast) replicative lifespan |
| Key Molecular Target | Gtr1 protein |
| Downstream Pathway | mTORC1 inhibition |
This compound's structural features include a flavonoid backbone with specific substituents that facilitate its interaction with the Gtr1 protein binding pocket. Molecular docking studies have revealed that this compound binds to Gtr1 in a manner distinct from related compounds, enabling its specific effects on downstream mTOR signaling [3]. The compound's chemical stability and bioavailability profile make it suitable for in vivo studies, as demonstrated by its efficacy in mouse models when administered at 50 mg/kg [3].
The Gtr1 protein represents a critical component of the EGO complex (EGOC) in yeast, which corresponds to the Rag GTPase complex in mammalian systems. This complex functions as a essential nutrient sensor that regulates mTORC1 activity in response to amino acid availability [1] [2]. Gtr1 is a GTP-binding protein that forms heterodimers with Gtr2 and plays a pivotal role in recruiting mTORC1 to the lysosomal surface upon amino acid stimulation, thereby facilitating its activation by Rheb GTPase [4].
Through comprehensive molecular docking studies and genetic validation experiments, researchers have elucidated that this compound directly binds to Gtr1 at a specific binding pocket, effectively interfering with its GTP-binding capacity and subsequent activation of the mTORC1 complex [1] [3]. This interaction was shown to be highly specific, as this compound demonstrated a distinct docking orientation compared to structurally similar compounds, explaining its unique biological activity. The binding of this compound to Gtr1 disrupts the nutrient-sensing function of the EGO complex, leading to downstream inhibition of TOR1 signaling without affecting sirtuin-mediated pathways [2].
Diagram: this compound-Gtr1 Binding and Initial Signaling Disruption
This compound binds to Gtr1, preventing GTP loading and subsequent mTORC1 activation
The significance of this binding mechanism was confirmed through genetic approaches, where this compound failed to extend lifespan in tor1Δ yeast strains, demonstrating that functional Tor1 is required for its effects [1]. Additionally, the specificity of interaction was validated by showing that this compound's lifespan extension properties were abolished in Gtr1-impaired yeast strains, establishing a direct causal relationship between Gtr1 binding and the observed phenotypic outcomes [3]. This precise molecular targeting distinguishes this compound from direct mTOR catalytic inhibitors and explains its favorable toxicity profile in various experimental models.
This compound's binding to Gtr1 initiates a concerted molecular cascade that ultimately leads to suppression of mTORC1 activity, replicating key aspects of caloric restriction at the cellular level. The mammalian Target of Rapamycin (mTOR) functions as a master regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, cellular energy status, and stress [5] [4]. mTOR exists in two distinct multi-subunit complexes—mTORC1 and mTORC2—with this compound primarily affecting mTORC1 signaling through its action on the Rag/Gtr1 GTPase complex [4] [6].
The molecular events following this compound binding involve impaired recruitment of mTORC1 to the lysosomal surface, where it would normally interact with its activator Rheb (Ras homolog enriched in brain) [7] [4]. This disrupted localization prevents mTORC1 phosphorylation and activation, leading to reduced activity toward its downstream substrates, including S6K1 (S6 kinase 1) and 4E-BP1 (eukaryotic initiation factor 4E-binding protein 1) [5]. The downstream consequences of this inhibition include suppression of cap-dependent translation, induction of autophagy, enhanced mitochondrial biogenesis, and metabolic reprogramming toward catabolic processes [5] [6].
Diagram: mTOR Inhibition Cascade Following this compound-Gtr1 Interaction
mTOR inhibition cascade following this compound binding shows multiple downstream effects
In human umbilical vein endothelial cells (HUVECs), this compound treatment significantly reduced senescent cell accumulation, with RNA sequencing revealing reversal of age-associated transcriptional patterns, particularly downregulation of the senescence-associated secretory phenotype (SASP) factor CXCL8 [2] [3]. This senotherapeutic effect was accompanied by improved cellular function and enhanced stress resistance. The inhibition of mTORC1 by this compound also activates conserved longevity transcription factors including Msn2/4, which translocate to the nucleus and promote expression of nicotinamidase PNC1, ultimately increasing intracellular NAD+ levels and potentially enhancing sirtuin activity [3]. This metabolic rewiring creates a cellular environment conducive to lifespan extension and healthspan improvement.
This compound demonstrates consistent efficacy across multiple model organisms, with quantitative data supporting its lifespan-extending and health-promoting properties. The effects have been systematically evaluated in yeast, human cells, and mouse models, providing comprehensive evidence for its biological activity.
Table: Experimental Efficacy of this compound Across Model Systems
| Model System | Experimental Context | Dosage/Concentration | Key Results | Citation |
|---|---|---|---|---|
| Saccharomyces cerevisiae (yeast) | Replicative lifespan assay | 10 μg/mL (ethanol extract) | Significant lifespan extension; Tor1-dependent mechanism | [1] [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cellular senescence model | Not specified | >80% reduction in SA-β-gal+ cells; reduced p21 expression; transcriptomic reversal of aging markers | [2] [3] |
| Aged mice | High-fat diet intervention | 50 mg/kg | ~50% increase in survival rate at 2 years; improved physical function and metabolic parameters | [1] [3] |
| Bone marrow macrophages | Osteoclast differentiation assay | 0.3-30.0 μM | Inhibition of RANKL-induced osteoclastogenesis; suppression of NF-κB and NFATc1 nuclear translocation | [8] |
In yeast models, this compound extended replicative lifespan to a degree comparable to tor1Δ mutants, with genetic experiments confirming its dependence on functional Tor1 but not sirtuin pathways [1] [3]. The combination of this compound with caloric restriction provided no additional benefit, supporting its classification as a caloric restriction mimetic that operates through overlapping mechanisms [3].
In mammalian systems, this compound administration to aged mice on a high-fat diet resulted in significantly improved survival rates, with approximately 60% of the this compound-treated group surviving at the 2-year endpoint compared to only 40% in the control group [3]. Treated animals exhibited enhanced physical performance in rearing behaviors and balance tests, indicating improved muscle strength and coordination. Additionally, metabolic parameters were favorably modulated despite similar caloric intake and body weight between groups, suggesting improved metabolic efficiency [2].
In the context of bone health, this compound demonstrated dose-dependent inhibition of osteoclast differentiation, with significant reduction in TRAP-positive multinucleated cells and F-actin ring formation at concentrations ranging from 0.3 to 30.0 μM [8]. This effect was mediated through suppression of RANKL-induced NF-κB and NFATc1 activation, highlighting this compound's potential for treating osteoporosis and other bone-resorptive diseases.
The investigation of this compound's mechanism of action has employed sophisticated experimental approaches across multiple biological systems. Below, we outline the key methodologies that have yielded critical insights into its effects on Gtr1 binding and mTOR inhibition.
The multifaceted biological activities of this compound, particularly its Gtr1-mediated mTOR inhibition, position it as a promising candidate for therapeutic development in aging-related diseases and metabolic disorders. Its senotherapeutic properties demonstrated in human cell models, combined with its lifespan-extending effects in yeast and mice, suggest potential applications in age-related conditions [2] [3]. The compound's osteoprotective effects, evidenced by inhibition of RANKL-induced osteoclastogenesis, indicate potential for treating osteoporosis and other bone metabolic disorders [8].
From a mechanistic perspective, this compound offers several advantages over established mTOR inhibitors like rapamycin. Its upstream targeting of the nutrient-sensing pathway rather than direct catalytic inhibition of mTOR may provide a more nuanced modulation of pathway activity with potentially reduced side effects [3]. Additionally, its action as a caloric restriction mimetic suggests applications in metabolic disorders including type 2 diabetes and non-alcoholic fatty liver disease [2]. The multi-system benefits observed—including enhanced survival, improved physical function, and metabolic improvements—support its potential as a multifaceted therapeutic agent [3].
However, several development challenges must be addressed before clinical translation. Comprehensive toxicological profiling in mammalian systems is necessary to establish safety margins and identify potential organ-specific toxicities. Pharmacokinetic optimization may be required to enhance bioavailability and tissue distribution, potentially through formulation approaches or structural modifications [3]. The therapeutic window needs precise definition through dose-ranging studies across different physiological contexts. Additionally, potential drug interactions must be systematically evaluated, particularly given this compound's effects on metabolic and nutrient-sensing pathways that influence the processing of numerous pharmaceuticals [2].
This compound represents a novel class of mTOR modulator that acts through specific binding to the Gtr1 protein, upstream of mTORC1 in the nutrient-sensing pathway. Its unique mechanism distinguishes it from direct mTOR inhibitors and may underlie its favorable efficacy and toxicity profile observed in preclinical models. The consistency of effects across evolutionarily diverse organisms—from yeast to mammalian systems—underscores the fundamental conservation of its targeted pathway and supports its potential as a broad-spectrum therapeutic agent.
Future research should prioritize structural optimization of this compound to enhance potency and pharmacokinetic properties while maintaining its specific Gtr1-binding characteristics. The therapeutic potential in specific disease contexts, including metabolic syndrome, osteoporosis, and age-related functional decline, warrants dedicated investigation in disease-specific models. Additionally, exploration of combination therapies with other geroprotectors or metabolic modulators may reveal synergistic benefits that exceed monotherapy approaches.
The compelling preclinical data summarized in this technical review establishes this compound as a promising candidate for further development. Its unique Gtr1-mediated mechanism of mTOR inhibition, combined with demonstrated efficacy across multiple models of aging and age-related disease, positions it as a valuable tool for both therapeutic development and fundamental research into nutrient-sensing pathways and their modulation for healthspan extension.
This compound is a flavonoid compound isolated from the fruit of Psoralea corylifolia L., a herb traditionally used in Chinese medicine for treating bone disorders [1]. Recent studies have demonstrated that this compound exhibits significant anti-osteoclastogenic properties by inhibiting the differentiation and function of osteoclasts, the primary bone-resorbing cells in the body [2] [1]. Osteoclast differentiation is primarily regulated by two key cytokines: macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) [3]. The RANKL/RANK signaling pathway activates essential transcription factors including NF-κB and nuclear factor of activated T cells c1 (NFATc1), which coordinate the expression of osteoclast-specific genes [3] [4]. This compound interferes with this process by suppressing the nuclear translocation of p65 (a component of NF-κB) and downregulating NFATc1 expression, thereby attenuating osteoclast differentiation and activity [2]. These properties make this compound a promising therapeutic candidate for osteoclast-related disorders such as osteoporosis, periprosthetic osteolysis, and rheumatoid arthritis.
This compound: Purified this compound (C₂₀H₁₆O₄; molecular weight: 320.34) with ≥99% purity, obtainable from MedChemExpress (Cat. HY-N0236) [1]. Prepare a 10 mM stock solution by dissolving in dimethyl sulfoxide (DMSO) or 0.1% bovine serum albumin (BSA), and store at -20°C. Working concentrations typically range from 0.3 to 30.0 μM [2].
Cytokines and Supplements: Recombinant murine M-CSF (R&D Systems, 416-ML-050) and RANKL (R&D Systems), dissolved in 0.1% BSA to create stocking solutions of 10 ng/μL [1].
Cell Culture Media: α-Modified Eagle's Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin [1].
Staining Reagents: Tartrate-resistant acid phosphatase (TRAP) staining kit, Actin-Tracker Green for F-actin visualization, 4% paraformaldehyde (PFA) for fixation, and 0.1% Triton X-100 for permeabilization [2] [1].
Bone Marrow Macrophages (BMMs) Isolation: Isplicate whole bone marrow cells from long bones (tibias and femurs) of 6-week-old mice [1]. Culture in complete α-MEM with 30 ng/mL M-CSF at 37°C in 5% CO₂ for 3 days. The final adherent cells are BMMs, which serve as osteoclast precursors [2] [1].
Cryopreservation: BMMs can be cryopreserved in FBS with 10% DMSO for long-term storage.
Table 1: Key Reagents for Osteoclast Differentiation Assays
| Reagent/Chemical | Source | Catalog Number | Storage Conditions | Working Concentration |
|---|---|---|---|---|
| This compound | MedChemExpress | HY-N0236 | -20°C | 0.3-30.0 μM |
| Recombinant murine M-CSF | R&D Systems | 416-ML-050 | -80°C | 30 ng/mL |
| Recombinant murine RANKL | R&D Systems | Custom | -80°C | 50 ng/mL |
| α-MEM medium | Gibco | 22561-021 | 4°C | N/A |
| Fetal Bovine Serum | Gibco | 10100147 | -20°C | 10% |
| TRAP Staining Kit | Sigma | Custom | 4°C | N/A |
Seed BMMs into 96-well plates (for TRAP staining) or bone plates (for F-actin ring and resorption assays) at a density of 5×10³ to 8×10³ cells/well in complete α-MEM with 30 ng/mL M-CSF [1].
Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
Replace medium with osteoclast induction media (complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL) [1].
Add this compound at desired concentrations (typically 0.3, 3.0, and 30.0 μM) to treatment groups. Include the following controls:
Refresh the media and treatments every two days during the differentiation process.
After 4-6 days of differentiation, remove culture media and gently wash cells with phosphate-buffered saline (PBS).
Fix cells with 4% PFA for 10 minutes at room temperature.
Wash twice with PBS and incubate with TRAP staining solution according to manufacturer's instructions for 15-30 minutes at 37°C [1].
Rinse with distilled water and observe under light microscope.
Quantify osteoclasts by counting TRAP-positive multinucleated cells (>3 nuclei) using image analysis software (e.g., ImageJ) [1]. Calculate:
Culture BMMs on bone plates with M-CSF and RANKL in the presence or absence of this compound for 4 days.
Fix cells with 4% PFA for 10 minutes.
Permeabilize with 0.1% Triton X-100 for 5 minutes.
Stain with Actin-Tracker Green (according to manufacturer's protocol) for 30 minutes at room temperature, protected from light.
Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes.
Visualize using fluorescence microscopy. Intact F-actin rings appear as circular actin structures in multinucleated osteoclasts [2].
Quantify the number of F-actin rings per field and measure ring diameter.
Differentiate osteoclasts on bone plates as described in Section 3.1.
After 6-7 days of culture, remove cells using 5% sodium hypochlorite solution or by mechanical scrubbing with a cotton swab [1].
Wash plates gently with distilled water and air dry.
Stain with 0.5% toluidine blue for 1-2 minutes or 5% silver nitrate (for Von Kossa staining) to visualize resorption pits.
Quantify resorbed area using image analysis software. Express results as:
Table 2: Key Functional Assays and Parameters for Osteoclast Characterization
| Assay | Key Readout Parameters | This compound Effect | Significance |
|---|---|---|---|
| TRAP Staining | Number of TRAP+ multinucleated cells; Osteoclast size; Fusion index | Concentration-dependent reduction in number and size [2] | Measures osteoclast differentiation efficiency |
| F-Actin Ring Formation | Number of F-actin rings; Ring diameter; Ring integrity | Significant reduction in ring formation [2] | Indicates cytoskeletal organization and resorptive capacity |
| Bone Resorption | Resorbed area (%); Pit number; Average pit size | Decreased resorption area and pit formation [1] | Direct measurement of osteoclast function |
| Phagocytosis Assay | Number of ingested latex beads per cell | Reduced bead ingestion [2] | Evaluates pre-osteoclast migration and fusion capability |
| Cell Migration | Number of migrated cells in trans-well system | Significant inhibition of M-CSF-induced migration [2] | Assesses osteoclast precursor recruitment |
RNA Extraction: Harvest BMMs cultured with M-CSF and RANKL in the presence or absence of this compound for 3-5 days. Extract total RNA using RNA-Quick Purification Kit or Trizol reagent [1].
cDNA Synthesis: Synthesize cDNA from 1 μg of total RNA using reverse transcriptase kit (e.g., Prime Script RT reagent kit) [1].
qRT-PCR Analysis: Perform quantitative PCR using SYBR Green master mix on a real-time PCR system. Use the following cycling conditions:
Primer Sequences:
Analyze data using the 2^(-ΔΔCt) method, normalizing to GAPDH expression.
For comprehensive gene expression profiling:
Extract total RNA from this compound-treated and control osteoclasts at day 3-4 of differentiation.
Assess RNA quality using Agilent Bioanalyzer (RIN > 8.0).
Prepare RNA sequencing libraries using standard protocols (e.g., Illumina TruSeq).
Perform sequencing on an appropriate platform (e.g., Illumina NovaSeq).
Analyze differential gene expression using bioinformatics tools (e.g., DESeq2). Focus on osteoclast-specific genes and pathways including NF-κB signaling, MAPK pathway, and osteoclast differentiation marker genes [2].
Table 3: Expected Effects of this compound Treatment on Osteoclast Parameters
| Parameter | RANKL Control | This compound (3.0 μM) | This compound (30.0 μM) | Measurement Method |
|---|---|---|---|---|
| TRAP+ Cells | 100% (reference) | ~40-60% reduction | ~70-90% reduction | TRAP staining |
| Osteoclast Size | 100% (reference) | ~30-50% reduction | ~60-80% reduction | Image analysis |
| F-actin Rings | 100% (reference) | ~50-70% reduction | ~80-95% reduction | Fluorescence microscopy |
| Resorption Area | 100% (reference) | ~40-60% reduction | ~70-90% reduction | Pit assay |
| NFATc1 mRNA | 100% (reference) | ~40-50% reduction | ~70-80% reduction | qRT-PCR |
| c-Fos mRNA | 100% (reference) | ~30-40% reduction | ~50-70% reduction | qRT-PCR |
This compound exerts its anti-osteoclastogenic effects primarily through interference with the RANKL/RANK signaling pathway. The molecular mechanisms include:
Inhibition of NF-κB signaling: this compound suppresses the RANKL-induced nuclear translocation of p65, thereby attenuating NF-κB transcriptional activity [2].
Suppression of NFATc1 activation: this compound downregulates the expression and activity of NFATc1, the master regulator of osteoclast differentiation [2] [1].
Modulation of MAPK pathways: this compound may attenuate the phosphorylation of MAPK components (ERK, JNK, p38) based on its known anti-inflammatory properties [2].
Transcriptional reprogramming: RNA sequencing analyses reveal that this compound treatment alters the expression of multiple osteoclast-specific genes, including markers for bone resorption and cell fusion [2].
The following diagram illustrates the mechanism of this compound action on osteoclast signaling pathways:
The experimental workflow for evaluating this compound's effects on osteoclast differentiation is summarized below:
Cell Viability Concerns: Always perform cytotoxicity assays (CCK-8) before differentiation experiments. This compound shows no cytotoxicity at concentrations up to 30.0 μM for 48 hours [2].
Poor Differentiation: Ensure RANKL bioactivity by proper storage (-80°C) and avoid repeated freeze-thaw cycles. Verify M-CSF activity using proliferation assays.
Variable Results Between Replicates: Use consistent cell seeding densities and complete medium changes every two days to maintain consistent cytokine concentrations.
Weak TRAP Staining: Extend staining incubation time (up to 1 hour) and ensure proper fixation. Include positive control (RANKL without this compound) in every experiment.
Incomplete F-Actin Rings: Use bone plates or glass coverslips for optimal F-actin ring formation. Ensure proper permeabilization (0.1% Triton X-100) for antibody penetration.
Corylin is a flavonoid compound primarily isolated from the fruits of Psoralea corylifolia L., a plant traditionally used in Chinese medicine for treating various conditions including osteoporosis and inflammatory diseases [1] [2]. This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, particularly its anti-inflammatory properties and anti-osteoclastogenic effects [3] [2]. Bone marrow macrophages (BMMs) serve as essential precursors for osteoclasts, the primary bone-resorbing cells in the body, and play crucial roles in inflammatory responses within the bone microenvironment [3] [4]. The study of this compound's effects on BMM cultures provides valuable insights into its potential therapeutic applications for conditions characterized by excessive bone resorption and inflammation-mediated tissue damage, such as osteoporosis, rheumatoid arthritis, and periodontitis [2] [4].
The molecular basis for this compound's activity lies in its ability to modulate key signaling pathways involved in both osteoclast differentiation and inflammatory responses. Research has demonstrated that this compound exerts its effects primarily through the inhibition of RANKL-induced signaling pathways, particularly by suppressing the activation of transcription factors NFATc1 and c-Fos, which are master regulators of osteoclast differentiation [3] [4]. Additionally, this compound has been shown to mitigate LPS-induced inflammatory responses by inhibiting MAPK phosphorylation and NF-κB activation, thereby reducing the production of pro-inflammatory cytokines and mediators [1] [5]. These multifaceted mechanisms position this compound as a promising candidate for further development as a therapeutic agent for inflammatory and bone-related disorders.
This compound (chemical formula: C₂₀H₁₆O₄; molecular weight: 320.34 g/mol) is a flavonoid compound typically obtained with high purity (>98%–99.97%) from commercial suppliers such as MedChemExpress and ChemFaces [3] [2] [4]. The compound appears as a crystalline powder at room temperature and has limited solubility in aqueous solutions. Proper storage is essential for maintaining compound stability and bioactivity. This compound should be stored at temperatures between -20°C to -80°C, protected from light and moisture, in sealed containers under inert conditions to prevent oxidation and degradation [3] [4]. Under these conditions, this compound remains stable for at least 12-24 months, though users should visually inspect for any color changes or precipitation before use.
The preparation of this compound stock solutions requires careful attention to solubility characteristics to ensure consistent experimental results. The recommended protocol involves: First, allowing the this compound vial to reach room temperature before opening to prevent condensation and moisture absorption. Then, preparing a 50 mM stock solution by dissolving this compound in high-quality dimethyl sulfoxide (DMSO) with gentle vortexing and warming at 37°C for 5-10 minutes if necessary to achieve complete dissolution [1] [5]. After dissolution, the stock solution should be aliquoted into single-use portions to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term preservation. For working concentrations, the stock solution should be diluted in cell culture medium to achieve the final desired concentrations, ensuring that the final DMSO concentration does not exceed 0.1% to avoid cytotoxic effects [3] [4]. Vehicle control groups should always be included in experiments, matching the highest DMSO concentration used in treatment groups.
The isolation and culture of bone marrow macrophages require careful aseptic technique and appropriate media formulation to ensure cell viability and functionality. BMMs are typically isolated from 6–8 week old C57BL/6 mice following established protocols with minor modifications [3] [4]. The procedure begins with euthanizing mice according to institutional animal care guidelines, followed by rapid dissection to remove femurs and tibias. The bone marrow is then flushed using a sterile 25-gauge needle with complete α-MEM medium (Gibco, 22561-021) supplemented with 10% fetal bovine serum (Gibco, 10100147) and 1% Penicillin-Streptomycin (Gibco, 15140122) [4]. The flushed cells are gently dispersed by pipetting, passed through a 70 μm cell strainer to remove debris, and centrifuged at 300 × g for 5 minutes. The cell pellet is resuspended in complete α-MEM medium containing 30 ng/mL M-CSF (R&D Systems, 416-ML-050) and seeded at an appropriate density (typically 1-2×10⁶ cells/cm²) [4]. Cells are maintained in a humidified incubator at 37°C with 5% CO₂ for 3 days, with M-CSF supplementation every other day to promote macrophage differentiation. The adherent cells obtained after this period represent bone marrow-derived macrophages ready for experimental procedures.
Osteoclast differentiation from BMMs requires specific induction conditions with precise cytokine combinations. The established protocol involves seeding BMMs at an appropriate density (5×10³ to 1×10⁴ cells/cm² depending on assay format) in complete α-MEM medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL (R&D Systems) [3] [4]. The differentiation medium should be replaced every two days to ensure consistent cytokine concentrations and nutrient availability. This compound treatment is typically initiated simultaneously with RANKL stimulation, with various concentrations (0.3-30 μM) tested based on experimental objectives [3]. Osteoclast differentiation is monitored daily using phase-contrast microscopy, with mature multinucleated osteoclasts typically appearing after 4-5 days of culture. The successful differentiation is confirmed through tartrate-resistant acid phosphatase (TRAP) staining, where TRAP-positive multinucleated cells (>3 nuclei) are identified as mature osteoclasts [4]. For consistent results, it is crucial to use freshly prepared RANKL solutions and to validate each batch of RANKL for optimal differentiation efficiency.
Table 1: Cell Culture Reagents and Formulations
| Component | Source/Catalog | Final Concentration | Purpose |
|---|---|---|---|
| α-MEM medium | Gibco, 22561-021 | Base medium | Cell culture base |
| Fetal Bovine Serum | Gibco, 10100147 | 10% | Growth support |
| Penicillin-Streptomycin | Gibco, 15140122 | 1% | Antibiotic protection |
| M-CSF | R&D Systems, 416-ML-050 | 30 ng/mL | Macrophage differentiation |
| RANKL | R&D Systems | 50 ng/mL | Osteoclast differentiation |
| This compound stock | MedChemExpress | 0.3-30 μM | Experimental treatment |
For inflammation studies, BMMs are cultured and stimulated with lipopolysaccharide (LPS) to induce inflammatory responses. The recommended protocol involves seeding BMMs at a density of 1×10⁵ cells per well in 96-well plates and allowing them to adhere overnight [1] [5]. Cells are then pre-treated with various concentrations of this compound (0-20 μM) for 1 hour, followed by stimulation with LPS (1 μg/mL) from E. coli 0111:B4 for 24 hours [1] [5]. The culture supernatant is collected for analysis of inflammatory mediators, while cells are lysed for protein or RNA extraction to examine signaling pathways and gene expression. This protocol enables the assessment of this compound's anti-inflammatory effects through measurement of cytokine production, NO secretion, and expression of inflammatory proteins such as iNOS and COX-2 [1] [5]. Optimal LPS concentration and exposure time should be determined for specific experimental conditions, as variations can affect the magnitude of inflammatory response.
This compound demonstrates significant inhibitory effects on osteoclast differentiation and function in a concentration-dependent manner. Research findings indicate that this compound effectively suppresses the formation of TRAP-positive multinucleated osteoclasts, with approximately 50% inhibition observed at 5 μM concentration and near-complete inhibition at 30 μM after 4-5 days of RANKL stimulation [3] [4]. This inhibition correlates with a reduction in both the number and size of osteoclasts, suggesting interference with both differentiation and cell fusion processes. Furthermore, this compound treatment markedly attenuates the bone-resorbing capacity of mature osteoclasts, as evidenced by significant reduction in resorption pit formation on bone-mimetic surfaces [4]. The inhibitory effects are more pronounced during later stages of osteoclast differentiation (days 3-5) compared to early stages (days 1-2), indicating that this compound primarily affects maturation and fusion processes rather than initial commitment [3]. These findings position this compound as a potent suppressor of osteoclast-mediated bone resorption.
The anti-osteoclastogenic activity of this compound extends to its effects on cytoskeletal organization and cellular migration, both critical processes for osteoclast function. Treatment with this compound results in disruption of F-actin ring formation, a specialized cytoskeletal structure essential for the bone-resorbing activity of mature osteoclasts [3] [4]. This disruption manifests as incomplete, fragmented F-actin structures with significantly reduced size and organization compared to well-formed, continuous F-actin rings in control osteoclasts. Additionally, this compound impairs the migratory capacity of pre-osteoclasts, as demonstrated by trans-well migration assays showing approximately 60% reduction in cell migration at 10 μM concentration [3]. The phagocytic capability of pre-osteoclasts is also diminished, with this compound treatment reducing latex bead ingestion by 40-50% compared to untreated controls [3]. These findings suggest that this compound interferes with multiple cellular processes essential for osteoclast maturation and function, including cytoskeletal reorganization, migration, and fusion capabilities.
Table 2: this compound Effects on Osteoclast Parameters
| Parameter | Assay Method | Effect of this compound | Concentration Range | Reference |
|---|---|---|---|---|
| Osteoclast differentiation | TRAP staining | Concentration-dependent inhibition | 0.3-30 μM | [3] [4] |
| F-actin ring formation | Phalloidin staining | Disruption and fragmentation | 5-30 μM | [3] [4] |
| Bone resorption | Pit formation assay | Significant reduction | 5-30 μM | [4] |
| Cell migration | Trans-well assay | ~60% inhibition | 10 μM | [3] |
| Phagocytosis | Latex bead ingestion | 40-50% reduction | 10 μM | [3] |
| Gene expression | qRT-PCR | Downregulation of NFATc1, c-Fos, TRAP, CTSK | 5-30 μM | [3] [4] |
This compound exhibits potent anti-inflammatory properties in LPS-stimulated BMMs, significantly reducing the production of key inflammatory mediators. Experimental evidence demonstrates that this compound treatment dose-dependently inhibits nitric oxide (NO) production, with approximately 50% reduction observed at 10 μM concentration and nearly complete suppression at 20 μM in LPS-activated BV2 microglial cells and RAW 264.7 macrophages [1] [5]. This reduction correlates with decreased expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for inflammatory NO production [1] [5]. Similarly, this compound suppresses the expression of cyclooxygenase-2 (COX-2) and subsequent production of prostaglandin E2 (PGE2), with significant inhibition observed at concentrations above 5 μM [5]. These findings indicate that this compound targets multiple inflammatory pathways simultaneously, potentially offering broader therapeutic efficacy compared to agents targeting single pathways. The suppression of these critical inflammatory mediators contributes to this compound's overall anti-inflammatory activity and suggests potential applications in inflammatory bone conditions where these mediators play pathogenic roles.
This compound demonstrates significant inhibitory effects on the production and release of pro-inflammatory cytokines in activated macrophages. Research findings indicate that this compound reduces TNF-α and IL-6 secretion in a concentration-dependent manner, with substantial inhibition (approximately 60-70%) observed at 10-20 μM concentrations in both LPS-activated RAW 264.7 cells and primary murine peritoneal macrophages [5]. Additionally, this compound treatment suppresses the expression and translocation of high mobility group box 1 (HMGB1), a late mediator of inflammation implicated in sepsis pathogenesis [5]. The anti-cytokine activity of this compound extends to interleukin-1β (IL-1β), where it inhibits both expression and maturation through suppression of NLRP3 inflammasome activation [1]. This broad-spectrum cytokine suppressive activity positions this compound as a promising candidate for modulating cytokine-driven inflammatory conditions, particularly those involving macrophage activation and dysregulated immune responses. The consistent effects across different macrophage models (primary cells, cell lines, and microglial cells) further validate the robustness of this compound's anti-cytokine properties.
This compound exerts its anti-osteoclastogenic and anti-inflammatory effects through modulation of key signaling pathways involved in cell differentiation and inflammation. In the context of osteoclastogenesis, this compound primarily inhibits RANKL-induced NF-κB activation by suppressing IκBα phosphorylation and degradation, thereby preventing nuclear translocation of the p65 subunit [3] [4]. Additionally, this compound attenuates RANKL-induced activation of MAPK pathways, including phosphorylation of ERK, JNK, and p38 [1] [3]. These signaling perturbations lead to downstream suppression of critical transcription factors such as NFATc1 and c-Fos, which master-regulate osteoclast differentiation and function [3] [4]. In inflammatory models, this compound similarly inhibits LPS-induced MAPK phosphorylation and NF-κB activation, thereby reducing the expression of inflammatory mediators [1] [5]. The consistent inhibition of these signaling axes across different stimulation contexts (RANKL and LPS) suggests that this compound targets common upstream signaling components or multiple pathway components simultaneously, contributing to its potent biological activities.
Advanced transcriptomic analyses reveal that this compound induces comprehensive changes in gene expression profiles during osteoclast differentiation. RNA sequencing demonstrates that this compound treatment downregulates osteoclast-specific genes including TRAP, cathepsin K, calcitonin receptor, DC-STAMP, MMP-9, and Atp6v0d2 [3] [4]. Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis further indicates that this compound predominantly affects pathways related to osteoclast differentiation, NF-κB signaling, and MAPK signaling [3]. Beyond transcriptional regulation, recent evidence suggests that this compound attenuates mitochondrial biogenesis and function in differentiating osteoclasts, reducing mitochondrial mass membrane potential and oxidative phosphorylation capacity [4]. This mitochondrial modulation potentially contributes to the anti-osteoclastogenic effects by limiting the energy resources necessary for the demanding processes of osteoclast differentiation and bone resorption. The multi-level mechanisms of this compound, spanning transcriptional regulation, signaling pathway modulation, and metabolic reprogramming, underscore its potential as a multifaceted therapeutic agent for bone disorders.
Table 3: Molecular Targets of this compound in Bone Marrow Macrophages
| Target Category | Specific Elements | Effect of this compound | Experimental Evidence |
|---|---|---|---|
| Signaling Pathways | NF-κB (p65 translocation) | Inhibition | Western blot, Immunofluorescence [3] [5] |
| MAPKs (p38, JNK, ERK) | Phosphorylation inhibition | Western blot [1] [5] | |
| NLRP3 Inflammasome | Suppression | Western blot [1] | |
| Transcription Factors | NFATc1 | Downregulation | qRT-PCR, Western blot [3] [4] |
| c-Fos | Downregulation | qRT-PCR, Western blot [3] [4] | |
| Osteoclast Genes | TRAP, Cathepsin K | Downregulation | qRT-PCR [3] [4] |
| DC-STAMP, OC-STAMP | Downregulation | qRT-PCR [4] | |
| Mitochondrial Function | Mass & Membrane Potential | Reduction | Fluorescent staining [4] |
The therapeutic potential of this compound observed in BMM culture systems translates to promising outcomes in animal models of bone disease. Experimental evidence demonstrates that this compound administration attenuates bone loss in ovariectomized (OVX) mice, a well-established model for postmenopausal osteoporosis [4]. Micro-computed tomography analyses reveal that this compound treatment preserves trabecular bone microstructure parameters, including bone volume fraction, trabecular number, and trabecular thickness, while reducing trabecular separation compared to untreated OVX controls [4]. Histomorphometric analyses further show reduced osteoclast numbers and surface in this compound-treated animals, consistent with the anti-osteoclastogenic effects observed in vitro [4]. In inflammatory models, this compound pretreatment protects mice from LPS-induced septic death and attenuates tissue damage in lung, liver, and kidney [5]. These protective effects are associated with reduced serum levels of pro-inflammatory cytokines and tissue damage markers [5]. The concordance between in vitro findings in BMM cultures and in vivo efficacy in disease models strengthens the therapeutic rationale for this compound development and validates BMM culture systems as predictive platforms for evaluating anti-osteoclastogenic compounds.
The comprehensive data presented in these application notes establish this compound as a potent modulator of osteoclast differentiation and inflammatory responses in bone marrow macrophage cultures. Through its multifaceted mechanisms targeting RANKL and LPS signaling pathways, transcriptional regulation of osteoclast-specific genes, and modulation of mitochondrial function, this compound effectively suppresses osteoclast formation, bone resorption activity, and production of inflammatory mediators [1] [3] [4]. The detailed protocols provided for BMM culture, osteoclast differentiation, inflammation studies, and molecular analyses offer robust methodological frameworks for researchers investigating bone biology and inflammation. The concentration-dependent effects observed across multiple assay systems suggest an appropriate working concentration range of 5-30 μM for most applications, with minimal cytotoxicity observed within this range [3] [4]. These application notes provide researchers with comprehensive methodological guidance for investigating this compound's mechanisms and therapeutic potential in relevant bone marrow macrophage culture systems, supporting future development of this compound and related compounds as potential therapeutics for osteolytic and inflammatory diseases.
Diagram 1: Molecular mechanisms of this compound in bone marrow macrophages. This compound inhibits multiple signaling pathways activated by LPS and RANKL, including MAPK, NF-κB, NLRP3 inflammasome, and NFATc1, resulting in reduced production of pro-inflammatory cytokines, inflammatory mediators, and osteoclast differentiation.
This compound is a bioactive flavonoid compound isolated from the traditional Chinese medicinal herb Psoralea corylifolia L. (Fabaceae). Recent scientific investigations have revealed its significant potential in cancer research and DNA damage response studies, particularly as a sensitizing agent that enhances the efficacy of conventional cancer therapies. This compound exerts its effects through multiple molecular mechanisms, primarily by inhibiting key DNA repair pathways and compromising cellular damage checkpoints. This dual action prevents cancer cells from effectively repairing treatment-induced DNA damage, leading to significantly increased apoptosis and cell death when combined with chemotherapy or radiotherapy. These properties make this compound a promising adjuvant therapeutic candidate for combination regimens in oncology, particularly for cancers with enhanced DNA repair capabilities that often develop treatment resistance [1] [2].
The compound's ability to target DNA repair proteins and long non-coding RNA regulators represents a novel approach to overcoming treatment resistance in aggressive cancers. Research demonstrates that this compound increases cellular sensitivity to DNA-damaging agents across various cancer types, including hepatocellular carcinoma and breast cancer models. Both in vitro and in vivo studies have confirmed that this compound significantly enhances the tumor-suppressive effects of conventional chemotherapeutic agents like doxorubicin and etoposide while showing potential to improve radiotherapy outcomes [1] [2] [3]. These application notes provide detailed methodologies for implementing this compound in DNA damage sensitivity assays, along with comprehensive data analysis guidance for researchers in pharmaceutical development and cancer biology.
Extensive in vitro studies have demonstrated this compound's direct anti-cancer properties alongside its sensitization effects. In hepatocellular carcinoma (HCC) cell lines, this compound treatment resulted in dose-dependent inhibition of cancer cell proliferation, migration, and invasion. The calculated half-maximal inhibitory concentration (IC₅₀) values were approximately 10 μM for HepG2 cells and 30 μM for Huh7 cells after 72 hours of treatment. At a concentration of 30 μM, this compound significantly suppressed cell proliferation by 45.3% in HepG2 cells and 23.9% in Huh7 cells compared to vehicle-treated controls [2]. Beyond direct growth inhibition, this compound effectively impaired metastatic potential, reducing cell migration and invasion capacities by 49.3% in HepG2 and 85% in Huh7 cells based on transwell invasion assays [2]. These findings establish this compound as a multi-faceted anti-cancer agent with particular potency against HCC models.
This compound's most promising application lies in its ability to sensitize cancer cells to conventional DNA-damaging treatments. When combined with chemotherapeutic agents, this compound produces significantly enhanced therapeutic efficacy across multiple cancer models. In breast cancer studies, the combination of this compound and doxorubicin synergistically suppressed tumor growth in xenograft models compared to either treatment alone [1]. Similarly, in hepatocellular carcinoma models, co-treatment with this compound and etoposide (VP16) resulted in approximately twofold increase in apoptosis (59% vs. 31%) compared to etoposide alone [2] [3]. This sensitization effect extended to radiotherapy, where this compound pretreatment significantly increased radiation-induced colony formation inhibition in HCC cells [2]. These consistent findings across different cancer types and treatment modalities highlight this compound's broad potential as a sensitizing agent for DNA damage-based therapies.
Table 1: Anti-Cancer Efficacy of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | IC₅₀ (72 hours) | Proliferation Inhibition at 30μM | Migration Inhibition | Invasion Inhibition |
|---|---|---|---|---|
| HepG2 | 10 μM | 45.3% | Significant inhibition | 49.3% |
| Huh7 | 30 μM | 23.9% | Significant inhibition | 85% |
Table 2: Combination Therapy Efficacy of this compound with DNA-Damaging Agents
| Cancer Model | Combination Treatment | Therapeutic Enhancement | Experimental System |
|---|---|---|---|
| Breast cancer | This compound + Doxorubicin | Significant tumor growth suppression | Xenograft assay |
| Hepatocellular carcinoma | This compound + Etoposide (VP16) | 2-fold increase in apoptosis (59% vs 31%) | Flow cytometry |
| Hepatocellular carcinoma | This compound + Radiation | Significant increase in colony formation inhibition | Colony formation assay |
This compound exerts its DNA damage sensitization effects through multi-level regulation of key DNA repair components. In yeast models, this compound increases DNA damage sensitivity specifically through the Sae2-dependent pathway, impairing the activation of crucial DNA damage response proteins including Mec1-Ddc2, Rad53-p, and γ-H2A [1]. The homologous mechanism in mammalian systems operates through CtIP inhibition, the functional homolog of Sae2, which plays essential roles in initiating DNA end resection during homologous recombination repair [1]. Additionally, this compound treatment significantly induces the expression of long non-coding RNA RAD51-AS1 (45.6% increase in Huh7 cells and 47.9% in HepG2 cells), which binds to RAD51 mRNA and inhibits RAD51 protein translation without affecting RAD51 mRNA levels [2] [3]. RAD51 is a central protein in homologous recombination repair, and its suppression compromises the cell's ability to accurately repair DNA double-strand breaks—the most lethal form of DNA damage induced by radiation and many chemotherapeutic agents.
Table 3: Effects of this compound on DNA Damage Response Components
| Molecular Target | Effect of this compound | Functional Consequence | Experimental System |
|---|---|---|---|
| Sae2/CtIP pathway | Inhibition | Impaired DNA end resection, defective checkpoint activation | Yeast, breast cancer cells |
| RAD51 protein | Downregulation | Compromised homologous recombination repair | Hepatocellular carcinoma cells |
| RAD51-AS1 lncRNA | Upregulation (45.6-47.9%) | Post-transcriptional suppression of RAD51 | Hepatocellular carcinoma cells |
| Mec1-Ddc2/ATR-ATRIP | Impaired activation | Defective DNA damage checkpoint signaling | Yeast models |
| γ-H2AX/γ-H2A formation | Reduced | Decreased DNA damage marker formation | Yeast, cancer cells |
Materials:
Procedure:
Comet Assay for DNA Repair Capacity:
Immunofluorescence for γ-H2AX Foci Analysis:
Homologous recombination (HR) Reporter Assay:
Protein Extraction and Immunoblotting:
Tumor Growth Inhibition Assay:
The following diagram illustrates the multifaceted molecular mechanism through which this compound sensitizes cancer cells to DNA-damaging agents:
This mechanism diagram illustrates how this compound targets two complementary DNA repair pathways: it directly inhibits the Sae2/CtIP-dependent pathway (initiating DNA end resection) while simultaneously upregulating RAD51-AS1 lncRNA, which suppresses RAD51 protein translation. These coordinated actions compromise homologous recombination repair, leading to defective DNA damage checkpoint activation and significantly enhanced apoptosis when combined with DNA-damaging cancer treatments [1] [2] [3].
The following workflow diagram provides a comprehensive overview of the key experimental procedures for assessing this compound-mediated DNA damage sensitization:
This comprehensive workflow illustrates the integrated experimental approach for evaluating this compound's DNA damage sensitization properties, spanning from in vitro cell culture systems to in vivo xenograft models. The methodology incorporates multiple complementary assays to assess DNA repair capacity, molecular mechanisms, and ultimate therapeutic efficacy, providing researchers with a robust framework for investigating this compound's potential as a chemosensitizing and radiosensitizing agent [1] [2] [4].
Successful implementation of this compound in DNA damage sensitivity assays requires careful attention to compound solubility, treatment timing, and appropriate controls. For cell-based assays, this compound should be prepared as a 100 mM stock solution in DMSO with aliquots stored at -20°C to maintain stability. The final DMSO concentration in cell culture media should not exceed 0.1% to avoid vehicle toxicity. Treatment duration and concentration should be optimized for specific cell lines, but generally, 24-hour pretreatment with this compound before adding DNA-damaging agents yields the most consistent sensitization effects. For in vivo studies, this compound administration at 10-25 mg/kg via intraperitoneal injection 3-5 times per week has demonstrated efficacy without significant toxicity in mouse models [1] [2].
Researchers may encounter several technical challenges when implementing this compound assays:
This compound represents a promising natural product-derived sensitizer with demonstrated efficacy in enhancing the effects of DNA-damaging cancer treatments across multiple experimental models. Its ability to simultaneously target multiple DNA repair mechanisms—including both the Sae2/CtIP-initiated resection pathway and RAD51-mediated homologous recombination—provides a unique mechanistic advantage over single-target approaches. The detailed methodologies presented in these application notes provide researchers with robust protocols for evaluating this compound's DNA damage sensitization properties in vitro and in vivo.
The compound's additional documented activities, including lifespan extension properties in yeast and mouse models [5] [6] and anti-inflammatory effects [2] [3], suggest potential applications beyond oncology, particularly in age-related diseases where DNA damage accumulation plays a pathogenic role. As research progresses, this compound and its derivatives may offer new therapeutic opportunities for enhancing the efficacy of conventional cancer treatments while potentially reducing side effects through dose-reduction strategies. Future structure-activity relationship studies may further optimize this compound's potency and specificity, potentially yielding improved sensitizing agents for clinical application.
Corylin, a primary flavonoid extracted from Psoralea corylifolia L., has emerged as a promising candidate for treating chronic non-healing wounds. Research indicates that this compound accelerates wound healing through dual mechanisms of promoting fibroblast proliferation and reducing inflammatory responses. These effects are mediated primarily through SIRT1 and PI3K/AKT signaling pathways, making this compound a compelling subject for further investigation in wound healing research and therapeutic development [1] [2].
Table 1: In Vivo Wound Healing Experimental Design
| Component | Specification | Purpose/Notes |
|---|---|---|
| Animal Model | BALB/C male mice | Consistent response to healing interventions |
| Wound Type | 10 mm full-thickness | Standardized wound creation |
| This compound Doses | 1 mg and 3 mg in 0.1 mL acetone | Dose-dependent effect observation |
| Treatment Duration | 8 days, once daily | Covers all healing phases |
| Assessment Method | Digital photography + ImageJ | Quantitative area measurement |
Materials:
Procedure:
Materials:
Procedure:
Table 2: Key Signaling Pathways in this compound-Mediated Wound Healing
| Pathway | Cellular Process | Key Mediators | Inhibitors for Validation |
|---|---|---|---|
| PI3K/AKT | Fibroblast migration, proliferation, scratch healing | PI3K, AKT | LY294002 (PI3K inhibitor) |
| SIRT1 | Anti-inflammatory, NF-κB p65 deacetylation | SIRT1, NF-κB | EX527 (SIRT1 inhibitor) |
| mTOR/Drp1 | Vascular smooth muscle cell proliferation (secondary) | mTOR, Drp1 | Not specified in wound context |
This compound exerts its wound healing effects through two primary signaling pathways that work in concert to promote tissue repair:
The diagram above illustrates this compound's dual mechanisms in wound healing. The SIRT1 pathway mediates anti-inflammatory effects through enhanced deacetylation and cytoplasmic translocation of NF-κB p65, reducing production of pro-inflammatory cytokines including iNOS, IL-1β, IL-6, and TNF-α [1] [2]. Simultaneously, the PI3K/AKT pathway promotes fibroblast migration, proliferation, and collagen deposition, directly contributing to tissue repair and regeneration [1].
Table 3: Primary Outcome Measures for Wound Healing Studies
| Assessment Type | Specific Metrics | Analytical Method |
|---|---|---|
| Wound Closure | Wound area reduction, Migration rate | Digital caliper, ImageJ analysis |
| Histological Evaluation | Collagen deposition, Epithelialization, Angiogenesis | H&E staining, Gomori's trichrome |
| Molecular Analysis | α-SMA, COL1A1 expression | Immunofluorescence, Western blot |
| Inflammatory Markers | iNOS, IL-1β, IL-6, TNF-α levels | PCR, Western blot |
| Pathway Activation | SIRT1, PI3K/AKT phosphorylation | Western blot with inhibition controls |
This compound demonstrates significant potential as a novel therapeutic agent for chronic non-healing wounds through its dual activation of SIRT1 and PI3K/AKT signaling pathways. The established protocols provide a framework for consistent evaluation of this compound's wound healing properties, with particular utility for:
The robustness of this compound's effects across multiple wound healing paradigms supports its continued investigation as a promising candidate for clinical development in wound management.
This compound is a biologically active flavonoid compound primarily isolated from the fruits and seeds of Psoralea corylifolia L., a traditional Chinese medicinal herb with a long history of use for treating osteoporosis and as a dietary supplement [1]. This phenolic compound has attracted significant research interest due to its diverse pharmacological properties, including anti-inflammatory, anti-oxidative, osteoblastic proliferation-stimulating, and immunosuppressive activities [1] [2]. Recent studies have expanded our understanding of this compound's therapeutic potential, demonstrating lifespan extension properties in yeast and mouse models, wound healing acceleration through SIRT1 and PI3K/AKT signaling pathways, and potential anti-cancer effects when combined with chemotherapeutic agents in hepatocellular carcinoma treatment [3] [4] [5]. Additionally, this compound has shown promise in dermatological applications, with studies indicating skin-whitening effects through inhibition of melanin synthesis [6].
Despite these promising pharmacological activities, this compound faces significant challenges as a drug candidate due to its extensive metabolic transformation in biological systems, resulting in poor bioavailability [1]. Understanding the metabolic stability of this compound is therefore crucial for its development as a therapeutic agent. Metabolic stability refers to the susceptibility of a compound to enzymatic degradation in biological systems, particularly in the liver, which is the primary site of drug metabolism. This parameter directly influences key pharmacokinetic properties including clearance, half-life, and oral bioavailability [7]. For drug development professionals, assessing metabolic stability early in the discovery process helps in selecting candidates with favorable pharmacokinetic profiles and guides structural modifications to improve metabolic resistance.
Chemical Structure and Properties this compound is a flavonoid compound characterized by a diphenylpropane skeleton (C15H12O5) consisting of two benzene rings (A and B) connected via a heterocyclic pyrone ring (C) with specific hydroxyl and prenyl functional groups that influence its metabolic fate [1] [2]. The compound's moderate lipophilicity contributes to its membrane permeability but also makes it susceptible to oxidation by cytochrome P450 enzymes. The phenolic hydroxyl groups serve as primary sites for phase II conjugation reactions, particularly glucuronidation and sulfation, which significantly contribute to its rapid clearance [1].
Pharmacological Activities and Therapeutic Potential Recent research has revealed multiple pharmacological activities associated with this compound, highlighting its therapeutic potential:
Metabolic stability studies using liver microsomes provide crucial kinetic parameters that help researchers predict the in vivo clearance behavior of this compound. The following table summarizes the key metabolic stability parameters for this compound obtained from various in vitro systems:
Table 1: Metabolic Stability Parameters of this compound in Various In Vitro Systems
| In Vitro System | Metabolic Pathway | CLint (μL/min/mg) | t₁/₂ (min) | Contributing Enzymes |
|---|---|---|---|---|
| Human Liver Microsomes (HLM) | Oxidation/Hydration | 24.29 | - | CYP1A1, 1B1, 2C19 |
| Human Intestine Microsomes (HIM) | Oxidation/Hydration | 42.85 | - | CYP1A1, 1B1, 2C19 |
| HLM | Glucuronidation | 125.33 | - | UGT1A1 |
| HIM | Glucuronidation | 108.74 | - | UGT1A1 |
| CYP1A1 | M4 Metabolite Formation | 26.63 | - | - |
| CYP1B1 | M4 Metabolite Formation | 33.09 | - | - |
| CYP2C19 | M4 Metabolite Formation | 132.41 | - | - |
| UGT1A1 | M7 Metabolite Formation | 122.32 | - | - |
The data reveals several important characteristics of this compound's metabolic behavior. First, this compound demonstrates high intrinsic clearance values across all tested systems, indicating extensive metabolism. The notably higher CLint values for glucuronidation compared to oxidation/hydration pathways suggest that phase II metabolism is the dominant clearance mechanism for this compound. This is particularly significant given that UGT1A1, the primary enzyme responsible for this compound glucuronidation, is known for its genetic polymorphism, potentially leading to variable clearance in different populations [1].
The species differences in this compound metabolism are another critical consideration for drug development. Comparative studies using liver microsomes from various species have shown marked variations in metabolic rates and pathways, highlighting the importance of careful species selection when extrapolating in vitro data to predict human pharmacokinetics [1]. These differences are primarily attributed to variations in enzyme expression levels, catalytic activities, and isoform composition between species [7].
Further analysis of the metabolic stability data reveals strong correlations between this compound metabolism and specific enzyme activities. The oxidation/hydration metabolite M4 formation shows strong correlation with phenacetin-N-deacetylation (r = 0.885, p = 0.0001) and tolbutamide-4-oxidation (r = 0.727, p = 0.001) in twelve individual HLMs, confirming the role of CYP1A2 and CYP2C9/2C19 in this compound's phase I metabolism [1]. Similarly, the glucuronidation metabolite M7 formation significantly correlates with β-estradiol-3-O-glucuronidation (r = 0.742, p = 0.006), supporting the primary role of UGT1A1 in this compound's phase II metabolism [1].
Table 2: Enzyme Contributions to this compound Metabolism
| Enzyme Type | Specific Isoform | Contribution to Metabolism | Reaction Correlation |
|---|---|---|---|
| Cytochrome P450 | CYP1A1 | High for oxidation | Phenacetin-N-deacetylation |
| Cytochrome P450 | CYP1B1 | High for oxidation | - |
| Cytochrome P450 | CYP2C19 | Highest for oxidation | Tolbutamide-4-oxidation |
| UGT | UGT1A1 | Primary for glucuronidation | β-estradiol-3-O-glucuronidation |
Studies investigating the metabolic fate of this compound have identified twelve distinct metabolites in mice, resulting from various biotransformation pathways [1]. The major metabolic reactions observed include oxidation, hydration, glucuronidation, and sulfation, with the specific metabolite profile varying between different biological matrices (plasma, urine, bile, and feces). The identification of these metabolites has been facilitated by advanced analytical techniques, particularly ultra-performance liquid chromatography coupled with time-of-flight tandem mass spectrometry (UPLC/q-tof-MS), which provides high sensitivity and resolution for metabolite separation and characterization [1].
The metabolic pathway of this compound involves both phase I (functionalization) and phase II (conjugation) reactions. In phase I metabolism, this compound primarily undergoes oxidation and hydration reactions, yielding the primary metabolite M4 [1]. The formation of M4 demonstrates efficiency in both human liver microsomes (HLM) and human intestine microsomes (HIM), with high intrinsic clearance values of 24.29 and 42.85 μL/min/mg, respectively [1]. This extensive phase I metabolism significantly contributes to this compound's poor bioavailability, as these reactions facilitate further conjugation in phase II metabolism.
Phase II metabolism represents the dominant clearance pathway for this compound, with glucuronidation being particularly significant. The glucuronidated metabolite M7 is formed efficiently in both HLM and HIM, with CLint values of 125.33 and 108.74 μL/min/mg, respectively [1]. These high clearance values indicate rapid conjugation, which contributes substantially to this compound's extensive first-pass metabolism. Reaction phenotyping studies have identified UGT1A1 as the primary UDP-glucuronosyltransferase isoform responsible for this compound glucuronidation, with a CLint value of 122.32 μL/min/mg [1]. Besides glucuronidation, sulfation has also been identified as a relevant phase II pathway for this compound, though to a lesser extent than glucuronidation [1].
Diagram 1: Comprehensive Metabolic Pathways of this compound. This diagram illustrates the phase I and phase II metabolic pathways of this compound, highlighting the primary metabolites and contributing enzymes. The values shown represent intrinsic clearance (CLint) in μL/min/mg.
Introduction The assessment of metabolic stability using liver microsomes is a fundamental component of early drug discovery, providing critical data on compound clearance and informing structure-activity relationships [8] [9]. This protocol describes a robust method for evaluating the metabolic stability of this compound in liver microsomes, adapted from established high-throughput approaches with modifications specific to this compound's properties [1] [9].
Materials and Equipment
Procedure
Preparation of Incubation Mixture:
Initiation of Reaction:
Time Course Sampling:
Sample Processing:
Data Acquisition and Analysis:
For screening larger compound sets, an automated high-throughput approach can be implemented:
System Configuration
Workflow Optimization
Diagram 2: Experimental Workflow for this compound Metabolic Stability Assessment. This diagram outlines the key steps in evaluating this compound's metabolic stability in liver microsomes, from assay preparation to data analysis.
The accurate calculation of metabolic parameters is essential for predicting this compound's in vivo behavior. The key parameters are determined as follows:
In Vitro Half-life (t₁/₂): Determined by regression analysis of the natural logarithm of percent parent compound remaining versus time curve. The slope of the linear phase (k) represents the elimination rate constant, with t₁/₂ calculated as 0.693/k [8] [9].
Intrinsic Clearance (CLint): Calculated according to the equation: CLint = k / (microsomal protein concentration), where k is the elimination rate constant derived from the slope of the disappearance curve [8]. For hepatocyte systems, CLint can be calculated as CLint = (0.693 / t₁/₂) × (incubation volume / number of hepatocytes) [8].
In Vitro-In Vivo Extrapolation (IVIVE): The in vitro CLint values can be scaled to predict in vivo hepatic clearance using physiological scaling factors such as liver weight, microsomal protein per gram of liver, and hepatocellularity [8] [10].
The metabolic stability data for this compound provides crucial insights for drug development strategies:
Lead Optimization: The identification of specific metabolic soft spots (e.g., sites of glucuronidation and oxidation) guides structural modifications to improve metabolic stability. Introducing blocking groups at vulnerable positions or bioisosteric replacements may reduce metabolic clearance [1].
Formulation Strategies: The extensive first-pass metabolism observed for this compound suggests that conventional oral administration may yield low bioavailability. Alternative delivery approaches such as nanoparticle formulations, prodrug strategies, or alternative routes of administration may be necessary to overcome these limitations [1].
Drug-Drug Interaction Assessment: The identification of specific CYP and UGT enzymes involved in this compound metabolism allows prediction of potential drug-drug interactions. This compound may be susceptible to interactions with inhibitors or inducers of CYP1A1, CYP1B1, CYP2C19, and UGT1A1 [1].
Species Selection for Preclinical Studies: The marked species differences in this compound metabolism inform the selection of appropriate animal models for pharmacokinetic and toxicological studies. The chosen species should closely mimic human metabolic patterns to ensure translational relevance [1] [7].
The comprehensive metabolic stability assessment of this compound in liver microsomes reveals a challenging pharmacokinetic profile characterized by extensive first-pass metabolism mediated primarily by CYP1A1, CYP1B1, CYP2C19, and UGT1A1 enzymes. The high intrinsic clearance values, particularly for glucuronidation pathways, provide a mechanistic explanation for this compound's poor bioavailability despite its promising pharmacological activities.
The protocols and application notes presented in this document provide researchers with standardized methods for evaluating this compound's metabolic stability, identifying its metabolites, and quantifying enzyme contributions. These approaches enable evidence-based decisions in lead optimization and formulation development to overcome this compound's metabolic limitations. As research continues to explore this compound's therapeutic potential for conditions including osteoporosis, cancer, inflammatory diseases, and dermatological disorders, understanding and addressing its metabolic challenges will be crucial for successful clinical translation.
Corylin is a biologically active phenolic compound isolated from the medicinal plant Psoralea corylifolia, which has been extensively used in traditional medicine systems as a kidney-tonifying agent and dietary supplement. This compound has demonstrated significant pharmacological properties across multiple studies, including anti-inflammatory, immunosuppressive, anti-osteoporotic, and potential anticancer activities. Of particular interest is this compound's ability to inhibit interleukin-6 (IL-6)-induced STAT3 activity in hepatocarcinoma Hep3B cells, suggesting its potential as a therapeutic agent for conditions involving inflammatory signaling pathways. Despite these promising biological activities, this compound faces a major pharmacological challenge due to its poor oral bioavailability, which primarily stems from extensive first-pass metabolism in both liver and intestinal tissues [1] [2].
The metabolic fate of this compound involves complex biotransformation pathways mediated primarily by cytochrome P450 (CYP) enzymes and uridine diphosphate glucuronosyltransferases (UGTs). Understanding these metabolic pathways is crucial for drug development efforts aimed at improving this compound's pharmacokinetic profile and therapeutic potential. Recent studies have identified that this compound undergoes massive metabolic transformation through oxidation, hydration, glucuronidation, and sulfation pathways, generating at least twelve distinct metabolites in vivo. The high intrinsic clearance values observed in both human liver and intestinal microsomes indicate rapid and extensive metabolism, explaining the compound's limited systemic exposure after oral administration [1] [2]. This comprehensive document provides detailed application notes and experimental protocols to facilitate standardized analysis of this compound's metabolic pathways, enabling researchers to accurately assess its metabolic stability, identify contributing enzymes, and evaluate potential drug-drug interactions.
Table 1: Quantitative Phase I Metabolism Parameters of this compound
| Metabolizing System | Metabolite | CLint (μL/min/mg) | Correlation Marker | Correlation (r-value) |
|---|---|---|---|---|
| HLM (Oxidation/Hydration) | M4 | 24.29 | - | - |
| HIM (Oxidation/Hydration) | M4 | 42.85 | - | - |
| CYP1A1 | M4 | 26.63 | Phenacetin-N-deacetylation | 0.885 (p=0.0001) |
| CYP1B1 | M4 | 33.09 | - | - |
| CYP2C19 | M4 | 132.41 | Tolbutamide-4-oxidation | 0.727 (p=0.001) |
Table 2: Quantitative Phase II Metabolism Parameters of this compound
| Metabolizing System | Metabolite | CLint (μL/min/mg) | Correlation Marker | Correlation (r-value) |
|---|---|---|---|---|
| HLM (Glucuronidation) | M7 | 125.33 | - | - |
| HIM (Glucuronidation) | M7 | 108.74 | - | - |
| UGT1A1 | M7 | 122.32 | β-estradiol-3-O-glucuronidation | 0.742 (p=0.006) |
The metabolic profiling data reveals several critical aspects of this compound's disposition. For phase I metabolism, CYP2C19 demonstrates the highest intrinsic clearance value (132.41 μL/min/mg), indicating it is the most efficient CYP enzyme in catalyzing this compound's oxidative metabolism. The strong correlation between M4 formation and established CYP probe substrates further confirms the functional involvement of these specific CYP isoforms in this compound metabolism. For phase II metabolism, UGT1A1 emerges as the dominant enzyme responsible for this compound glucuronidation with a high intrinsic clearance value of 122.32 μL/min/mg. The significant correlation with β-estradiol-3-O-glucuronidation provides additional evidence for UGT1A1's primary role in this compound's glucuronidation pathway [1] [2].
The comparative analysis of metabolic clearance between human liver microsomes (HLM) and human intestine microsomes (HIM) reveals that both tissues contribute significantly to this compound's first-pass metabolism. The higher oxidation/hydration clearance in HIM compared to HLM suggests that intestinal metabolism may play a particularly important role in limiting this compound's oral bioavailability. Similarly, the substantial glucuronidation activity in both liver and intestine highlights the extensive phase II metabolism that this compound undergoes during absorption and systemic circulation. These quantitative parameters provide crucial insights for predicting potential drug-drug interactions and understanding interindividual variability in this compound metabolism due to genetic polymorphisms in the identified CYP and UGT enzymes [1] [2].
Purpose: To assess this compound's oxidative metabolism mediated by cytochrome P450 enzymes in human liver and intestinal microsomes.
Materials and Reagents:
Procedure:
Critical Parameters:
Purpose: To evaluate this compound's glucuronidation mediated by UGT enzymes in human liver and intestinal microsomes.
Materials and Reagents:
Procedure:
Critical Parameters:
Purpose: To identify specific CYP isoforms responsible for this compound's phase I metabolism.
Procedure:
Data Interpretation:
Purpose: To identify specific UGT isoforms responsible for this compound's glucuronidation.
Procedure:
Data Interpretation:
Table 3: Species Differences in this compound Metabolism
| Species | Liver Microsomes | Relative Metabolic Rate | Suitability as Model |
|---|---|---|---|
| Human | HLM | Reference | Gold standard |
| Mouse | MLM | High | Good for initial screening |
| Rat | RLM | Moderate | Limited utility |
| Monkey | MkLM | Similar to human | Recommended model |
| Dog | DLM | Low | Not recommended |
| Rabbit | RaLM | Variable | Limited utility |
| Guinea Pig | GpLM | Moderate | Moderate utility |
The investigation of species differences in this compound metabolism reveals marked variations in metabolic rates and profiles across different animal species. These findings have significant implications for selecting appropriate animal models in preclinical drug development. Studies comparing liver microsomes from various species have demonstrated that monkeys exhibit metabolic patterns most similar to humans, making them a recommended species for pharmacokinetic and toxicology studies of this compound and its analogs. In contrast, dogs show substantially different metabolic profiles with lower metabolic rates, making them less suitable as predictive models for human metabolism of this compound [1] [2].
These interspecies differences highlight the importance of careful model selection when extrapolating preclinical data to humans. The metabolic disparities likely stem from variations in expression levels and catalytic activities of specific CYP and UGT isoforms across species. For this compound and its structural analog corylifol A, rats and monkeys have been identified as appropriate model animals, as their metabolic patterns closely resemble those observed in human systems [3]. Understanding these species differences is crucial for designing rational preclinical studies and for proper interpretation of animal pharmacokinetic data when developing this compound as a potential therapeutic agent.
The following Graphviz DOT code generates a comprehensive visualization of this compound's metabolic pathways, highlighting the primary CYP and UGT enzymes involved and the resulting metabolites:
This diagram provides a comprehensive visualization of this compound's major metabolic pathways, highlighting the key enzymes responsible for its phase I and phase II metabolism. The layout clearly distinguishes between oxidative and conjugative pathways, with quantitative intrinsic clearance values included for the most significant metabolic routes. The color scheme follows the specified palette, ensuring sufficient contrast between elements while maintaining visual coherence [1] [2] [3].
This workflow diagram outlines the comprehensive experimental process for analyzing this compound metabolism, from sample preparation through data analysis. The structured approach ensures systematic evaluation of both phase I and phase II metabolic pathways, enzyme phenotyping, and species comparison studies. Researchers can follow this workflow to obtain standardized and reproducible results for this compound metabolism studies [1] [2].
The comprehensive metabolic profiling of this compound reveals that this bioactive natural product undergoes extensive first-pass metabolism primarily mediated by CYP1A1, CYP1B1, CYP2C19, and UGT1A1 enzymes. The high intrinsic clearance values observed for both oxidative and glucuronidation pathways in human liver and intestinal microsomes provide a mechanistic explanation for this compound's poor oral bioavailability. The identification of the specific enzymes responsible for this compound metabolism enables better prediction of potential drug-drug interactions and interindividual variability in response due to genetic polymorphisms.
These application notes and standardized protocols provide researchers with comprehensive methodologies for conducting robust metabolism studies on this compound and structurally related compounds. The experimental approaches outlined herein facilitate the systematic evaluation of metabolic stability, enzyme phenotyping, and species differences, generating data crucial for drug development decisions. Future research directions should focus on exploring the pharmacological activity of this compound's major metabolites, investigating the impact of genetic polymorphisms in identified CYP and UGT enzymes on this compound pharmacokinetics, and developing formulation strategies to overcome the extensive first-pass metabolism documented in these studies.
The major hurdle for this compound's oral bioavailability is its extensive and rapid first-pass metabolism, primarily in the liver and intestines. The key metabolic pathways and enzymes involved have been identified [1] [2].
The table below summarizes the primary human enzymes responsible for this compound's metabolism and their quantitative contribution, expressed as intrinsic clearance (CLint) [1].
Table 1: Key Human Enzymes in this compound Metabolism
| Enzyme Type | Specific Isoform | Metabolic Reaction | Intrinsic Clearance (CLint, μL/min/mg) |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP1A1 | Oxidation/Hydration (M4) | 26.63 |
| Cytochrome P450 (CYP) | CYP1B1 | Oxidation/Hydration (M4) | 33.09 |
| Cytochrome P450 (CYP) | CYP2C19 | Oxidation/Hydration (M4) | 132.41 |
| UDP-glucuronosyltransferase (UGT) | UGT1A1 | Glucuronidation (M7) | 122.32 |
This metabolic relationship can be visualized as a pathway:
Here are potential strategies informed by the metabolic profile of this compound and general drug development principles.
Table 2: Strategies for Enhancing this compound's Bioavailability
| Strategy | Rationale & Application | Consideration |
|---|---|---|
| Enzyme Inhibition | Co-administration with selective inhibitors of key enzymes (e.g., CYP2C19, UGT1A1) to reduce first-pass metabolism. | Risk of drug-drug interactions; requires careful toxicity and specificity profiling. |
| Structural Modification (Prodrug) | Chemically modify this compound to create a prodrug that is resistant to CYP/UGT metabolism but converts to active this compound in systemic circulation. | Must ensure efficient conversion and that metabolites are non-toxic. |
| Alternative Drug Delivery | Use of permeation enhancers or nano-formulations to increase intestinal absorption, potentially reducing the metabolic load [3] [4]. | Technology-specific challenges (e.g., safety of permeation enhancers, manufacturing complexity of nanoparticles). |
For researchers aiming to validate the above strategies or study this compound's metabolism, here are foundational in vitro protocols.
This protocol is used to identify the CYP enzymes involved and the rate of oxidative metabolism [1].
This protocol characterizes the UGT-mediated metabolism of this compound [1].
The workflow for these investigations is as follows:
Q1: Are there significant species differences in this compound metabolism that I should consider when designing animal studies? A1: Yes, the metabolism of this compound shows marked species differences [1]. Data from liver microsomes of mice, rats, guinea pigs, monkeys, dogs, and rabbits will not perfectly replicate human metabolism. It is crucial to validate key findings using human-derived systems (like HLM or HIM) or human recombinant enzymes before drawing conclusions relevant to human pharmacology.
Q2: Besides bioavailability, what pharmacological evidence supports further development of this compound? A2: Despite pharmacokinetic challenges, this compound has strong multi-target pharmacological potential. Promising research areas include:
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound and its cytotoxic effects on various human cancer cell lines, as reported in recent studies.
| Cell Line | Cancer Type | Reported IC₅₀ / Effective Concentration | Key Findings | Citation |
|---|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma (HCC) | ~10 μM (Proliferation, 72h) [1] | Inhibited proliferation, migration, invasion; induced apoptosis; increased chemo-sensitivity [2] [1]. | [2] [1] |
| Huh7 | Hepatocellular Carcinoma (HCC) | ~30 μM (Proliferation, 72h) [1] | Inhibited proliferation, migration, invasion; induced apoptosis; increased chemo-sensitivity [2] [1]. | [2] [1] |
| MCF-7 | Breast Cancer | 10-20 μM (Migration/Invasion, 24h) [3] | Suppressed cell migration and invasion; inhibited epithelial-mesenchymal transition (EMT) [3]. | [3] |
| MDA-MB-231 | Breast Cancer | 10-20 μM (Migration/Invasion, 24h) [3] | Suppressed cell migration and invasion; inhibited epithelial-mesenchymal transition (EMT) [3]. | [3] |
| SAS | Oral Squamous Cell Carcinoma (OSCC) | Significant inhibition at 40 μM (Proliferation, 48h) [4] | Suppressed proliferation, migration, invasion; induced G1 cell cycle arrest and apoptosis [4]. | [4] |
| OECM1 | Oral Squamous Cell Carcinoma (OSCC) | Significant inhibition at 40 μM (Proliferation, 48h) [4] | Suppressed proliferation, migration, invasion; induced G1 cell cycle arrest and apoptosis [4]. | [4] |
The data in the table above were generated using standard in vitro assays. Here are the typical protocols as described in the literature.
Research indicates that this compound exerts its anticancer effects through multiple pathways and targets. The diagram below synthesizes these key mechanisms.
Q1: What is a typical solvent and storage condition for preparing this compound stock solution?
Q2: My cell viability assay shows high IC₅₀ values. What could be the reason?
Q3: Besides direct cytotoxicity, what other anti-cancer properties of this compound should I investigate?
The core methodology for inducing osteoclastogenesis in vitro involves treating precursor cells with RANKL and M-CSF. The table below summarizes the standard protocol and key experimental methods you can adapt for testing Corylin.
| Aspect | Standard Protocol (for reference) | Methods for Testing Your Compound |
|---|---|---|
| Core Stimuli | RANKL (50-100 ng/mL) [1] [2] + M-CSF [2] | Add this compound at varying concentrations alongside RANKL/M-CSF. |
| Cell Model | RAW 264.7 murine macrophage cell line [3] [2] | Use the same cell line for consistency. |
| Culture Duration | 4-6 days [3] [2] | Maintain the same duration. |
| Key Readout: TRAP Staining | Identify mature osteoclasts as TRAP-positive cells with >3 nuclei [1] [2]. | Compare the number and size of osteoclasts between treatment and control groups. |
| Viability Assay (MTT) | Not detailed in protocols, but essential for control [2]. | Treat cells with this compound (without RANKL) for 24-72 hours to assess cytotoxicity [2]. |
| Gene Expression Analysis (qPCR) | Measure expression of osteoclast-specific genes like Nfatc1, c-Fos, Acp5 (TRAP), Ctsk (Cathepsin K) [3] [2]. | Analyze gene expression after 3 or 24 hours of treatment with this compound and RANKL [3]. |
| Protein Analysis (Western Blot) | Detect activation of signaling pathways (e.g., phospho-ERK, phospho-AKT) and key proteins (NFATc1, c-Fos) [3] [2]. | Analyze protein levels and phosphorylation 2-3 hours after treatment [3]. |
The following diagram integrates the methods above into a logical workflow for evaluating the effects of this compound.
This compound may exert its effects by modulating one or more key pathways in osteoclast differentiation. The diagram below illustrates the core RANKL/RANK signaling cascade, which you should focus on in your mechanistic studies.
Here are some common experimental challenges and how to address them:
Recent research highlights that the inflammatory environment can significantly alter osteoclastogenesis [3]. If your research is related to inflammatory bone diseases, you might consider a more complex model that incorporates inflammatory stimuli, such as conditioned medium from activated macrophages [3]. This can reveal whether this compound's effects are potentiated or diminished in such conditions.
Corylin is a flavonoid found in Psoralea corylifolia with reported pharmacological properties, including potential lifespan extension properties in mouse models [1] [2]. However, its therapeutic potential is challenged by extensive metabolism, leading to poor oral bioavailability [1]. Understanding its metabolic pathway and the significant differences observed between species is crucial for effective drug development.
The following table summarizes the primary metabolic reactions and the key enzymes involved in humans and mice:
| Metabolic Reaction | Key Enzymes Involved (Human) | Key Enzymes Involved (Mouse) | Primary Metabolites Identified (in mice) |
|---|---|---|---|
| Oxidation & Hydration | CYP1A1, CYP1B1, CYP2C19 [1] | Information not specified in search results | M4 [1] |
| Glucuronidation | UGT1A1 [1] | Information not specified in search results | M7 [1] |
| Sulfation | Information not specified in search results | Information not specified in search results | Detected (specific enzyme not specified) [1] |
The metabolic pathway of this compound involves a series of modifications, primarily in the liver and intestine. The diagram below illustrates the sequence of these reactions and the enzymes responsible for each step.
Here are detailed methodologies for key experiments used to characterize this compound's metabolism, based on the cited research.
This protocol assesses how quickly this compound is metabolized in a test tube system simulating liver and intestinal environments [1].
This experiment identifies the specific human cytochrome P450 (CYP) and UGT enzymes responsible for metabolizing this compound [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low metabolite formation in in vitro assays. | Non-optimal incubation conditions (pH, protein concentration). | Conduct preliminary experiments to optimize protein concentration, incubation time, and buffer pH. |
| High variability in metabolic rates between individual HLM. | Genetic polymorphism in metabolic enzymes. | Use a larger pool of HLM for initial screens. For critical pathways, genotype the individual HLM donors for relevant enzymes (e.g., UGT1A1). |
| Difficulty detecting or quantifying specific metabolites. | Lack of authentic standards; low ionization efficiency in MS. | Synthesize or purchase metabolite standards if available. Optimize MS parameters for each metabolite. Use predictive software to identify potential metabolite structures. |
| Poor extrapolation from animal models to humans. | Significant species differences in enzyme expression and activity. | Do not rely on a single species. Use human-derived in vitro systems (HLM, hepatocytes) early in development. Use the in vitro data from multiple species to select the most relevant in vivo model. |
1. Why is understanding this compound's metabolism important for drug development? this compound undergoes massive first-pass metabolism in the liver and intestine, which is a primary reason for its poor oral bioavailability [1]. Mapping its metabolic pathway helps identify the key enzymes involved, predict potential drug-drug interactions, and guide structural modifications to improve its metabolic stability.
2. What are the practical implications of the species differences in this compound metabolism? These differences mean that toxicity and efficacy data from standard animal models (like mice or rats) may not accurately predict effects in humans [1]. A drug that seems safe and effective in mice might be rapidly inactivated in humans, or vice-versa. Therefore, human-derived in vitro systems should be used for critical decision-making.
3. Which human enzymes are most critical for this compound's clearance? Based on current research, the oxidation and hydration of this compound (to M4) are primarily mediated by CYP1A1, CYP1B1, and CYP2C19, while its glucuronidation (to M7) is predominantly catalyzed by UGT1A1 [1].
4. How can I study the biological activity of this compound's metabolites? Once the metabolites are identified and synthesized or isolated, you can test them in your relevant biological assays (e.g., anti-aging models in yeast or human cells [2]) and compare their activity to the parent this compound compound to determine if the metabolites are active or inactive.
Q: What is the core mechanism by which corylin inhibits homologous recombination? A: this compound disrupts a critical early step in the HR repair pathway. The primary molecular target identified in recent studies is the Sae2/CtIP protein [1] [2]. CtIP (and its yeast homolog Sae2) is essential for initiating DNA end resection, the first step in HR. By inhibiting this protein, this compound prevents the efficient repair of DNA double-strand breaks, leading to increased sensitivity to DNA-damaging agents.
The diagram below illustrates this mechanism and its cellular consequences:
The table below consolidates quantitative data on this compound's effects across various experimental models.
| Experimental Model | Key Finding | Observed Effect/Outcome | Citation |
|---|---|---|---|
| Yeast Models | Increased DNA damage sensitivity | Sensitivity via Sae2-dependent pathway; impaired Mec1-Ddc2, Rad53-p, and γ-H2A activation [1] [2] | |
| Breast Cancer Cells (in vitro) | Increased apoptosis & reduced proliferation with Doxorubicin | Inhibition of CtIP; enhanced efficacy of Doxorubicin treatment [1] [2] | |
| Breast Cancer (in vivo Xenograft) | Reduced tumor growth | Significant reduction in tumor growth when combined with Doxorubicin [1] [2] | |
| Hepatocellular Carcinoma (HCC) Cells | Increased chemo/radiosensitivity | IC₅₀: ~10-30 μM (cell viability); Induced lncRNA RAD51-AS1, leading to reduced RAD51 protein and impaired HR [3] [4] | |
| HCC (in vivo) | Enhanced chemotherapeutic efficacy | This compound + Etoposide (VP16) significantly increased tumor growth inhibition vs. Etoposide alone [3] [4] | |
| Colorectal Cancer (CRC) Cells | Inhibited cell viability & migration | IC₅₀: ~38-43 μM (cell viability); Targeting of STAT3 signaling pathway [5] |
Protocol 1: Assessing HR Inhibition Using a Reporter Assay
This protocol is adapted from studies in hepatocellular carcinoma (HCC) cells [3] [4].
Protocol 2: Evaluating Chemosensitization In Vitro
This protocol is standard for measuring the synergistic effect of this compound with chemotherapeutic agents [1] [3] [4].
Problem: Low or Inconsistent Sensitization Effect in Combination Therapy
Problem: High Cytotoxicity from this compound Alone in Pilot Experiments
Problem: Difficulty in Confirming Target Engagement (CtIP Inhibition)
This compound's primary research application is as a sensitizing agent to investigate the HR repair pathway and to enhance the efficacy of established cancer therapies.
Corylin primarily exerts its effects by inhibiting the initial steps of the DNA damage response (DDR), specifically by targeting the Sae2/CtIP homolog [1] [2]. This inhibition leads to a cascade of events that impair the cell's ability to repair DNA and activate critical checkpoints.
The diagram below illustrates the core mechanism through which this compound influences the DNA damage checkpoint and repair pathways.
The key mechanistic insights are:
The following table summarizes key experimental evidence supporting this compound's role in disrupting DNA damage checkpoints and repair.
| Experimental Model | Treatment | Key Observed Effects | Reported Measurement / Outcome |
|---|
| Yeast Cells [1] | this compound | • Increased DNA damage sensitivity • Impaired activation of Mec1-Ddc2 and Rad53 • Reduced γ-H2A phosphorylation (a marker of DSBs) | Sensitivity via the Sae2-dependent pathway | | Breast Cancer Cells (in vitro) [1] [2] | this compound + Doxorubicin (Dox) | • Increased apoptosis • Reduced cell proliferation • Inhibition of CtIP (human Sae2 homolog) | Significant increase in apoptosis; reduction in proliferation | | Breast Cancer Xenograft (in vivo) [1] [2] | this compound + Doxorubicin | Significant reduction in tumor growth | Tumor growth significantly suppressed compared to Dox alone | | Hepatocellular Carcinoma (HCC) Cells [4] | this compound + Etoposide (VP16) | • Increased cytotoxicity and apoptosis • Inhibition of DNA damage repair • Reduced RAD51 protein expression | • Twofold increase in apoptosis (59% vs 31%) • Slower DNA repair velocity in comet assay • Dose-dependent inhibition of HR in reporter assay | | HCC Xenograft (in vivo) [4] | this compound + Etoposide (VP16) | Enhanced suppression of tumor growth | Significant increase in chemotherapeutic inhibitory effects |
Here are the methodologies for key experiments demonstrating this compound's effects.
This protocol is used to assess the impairment of checkpoint signaling pathways as shown in [1].
This method quantitatively measures how this compound inhibits the HR repair pathway [4].
This protocol is used to demonstrate the synergistic effect of this compound with chemotherapeutic agents [4].
Issue 1: Lack of Observed Chemosensitization
Issue 2: High Background of γ-H2A.X in Control Cells
Issue 3: Inconsistent RAD51-AS1 Induction
This compound is a promising natural sensitizing agent that acts through a dual mechanism: inhibiting the DNA damage checkpoint initiation via the Sae2/CtIP pathway and disrupting homologous recombination via induction of RAD51-AS1. This makes it a strong candidate for use as an adjuvant in chemotherapy and radiotherapy.
For researchers, the critical next steps involve:
The core of this compound's action involves a specific long noncoding RNA and a key DNA repair protein. The diagram below illustrates this pathway and its therapeutic effects.
Diagram Title: this compound Sensitizes HCC to Therapy via RAD51-AS1 Pathway
The following table summarizes the key experimental findings that detail this compound's effects on hepatocellular carcinoma cells.
| Experimental Model | This compound Treatment | Combined Treatment | Key Observed Outcome | Proposed Mechanism |
|---|---|---|---|---|
| HCC Cell Lines (Huh7, HepG2) [1] | 30 µM for 72h | N/A | 45.3% (HepG2) and 23.9% (Huh7) inhibition of cell proliferation [1]. | Inhibition of cancer cell growth. |
| HCC Cell Lines [1] | 30 µM | N/A | Significant inhibition of cell migration and invasion (up to 85% in Huh7 cells) [1]. | Reduction of metastatic potential. |
| HCC Cell Lines [1] | 10-30 µM | Etoposide (VP16) | ~2x increase in apoptosis (59% vs 31% with VP16 alone); enhanced radiation-induced colony formation inhibition [1]. | Increased sensitivity to chemo/radiotherapy. |
| HCC Cell Lines [1] | Various concentrations | Etoposide (VP16) | Dose-dependent slowing of DNA damage repair velocity (Comet assay); significant inhibition of Homologous Recombination (HR reporter assay) [1]. | Suppression of RAD51 protein expression. |
| HCC Cell Lines [1] | N/A | N/A | 45.6% (Huh7) and 47.9% (HepG2) increase in RAD51-AS1 expression; no change in RAD51 mRNA level [1]. | This compound induces lncRNA RAD51-AS1, which binds to and inhibits RAD51 mRNA. |
| Animal Model [2] [1] | N/A | This compound + Etoposide (VP16) | Significant increase in the inhibitory effect of etoposide on tumor growth [2] [1]. | Confirmed in vivo efficacy of combination therapy. |
To help you replicate the key findings, here are the methodologies for the central experiments cited in the research.
This protocol is used to determine the inhibitory effect of this compound on HCC cell growth.
This protocol assesses the synergistic effect of this compound with chemotherapeutic agents.
This protocol evaluates how this compound impairs the DNA repair ability of cancer cells.
Issue: Low Solubility of this compound
Issue: High Background in Comet Assay
Issue: Weak Synergistic Effect in Combination Therapy
| Metabolic Aspect | Key Enzymes / Pathways Involved | Suggested Optimization Focus |
|---|---|---|
| Phase I Metabolism (Oxidation/Hydration) | CYP1A1, CYP1B1, CYP2C19 [1] [2] | Inhibitor co-administration; structural modification to block metabolic sites. |
| Phase II Metabolism (Glucuronidation) | UGT1A1 [1] [2] | Use of UGT inhibitors; prodrug strategies. |
| Absorption & First-Pass Effect | Metabolism in Human Intestine Microsomes (HIM) [1] | Formulation strategies to enhance absorption (e.g., nano-formulations). |
| Species Differences | Marked differences in metabolism across species [1] | Careful translation from animal models to human studies. |
To identify and quantify corylin's metabolites and the enzymes responsible, you can employ the following standard in vitro protocols.
This assay identifies oxidative metabolites and the Cytochrome P450 (CYP) enzymes involved [1].
This assay characterizes this compound's phase II glucuronidation [1].
To determine which specific human CYP or UGT enzymes are most responsible for this compound's metabolism [1].
The following diagram integrates the key challenges and experimental data into a strategic workflow for optimizing this compound's pharmacokinetics.
Q: The metabolic clearance of this compound in our human liver microsome assay is very high. Which enzymes should we investigate first?
Q: We see a significant difference in this compound metabolism between animal species and human models. How should we interpret this?
Q: Besides metabolism, are there other factors contributing to this compound's low exposure in vivo?
| Feature | Corylin | Bisphosphonates (Nitrogen-Containing) |
|---|---|---|
| Source | Natural flavonoid from Psoralea corylifolia L. [1] [2] | Synthetic pyrophosphate analogues [3] [4] |
| Primary Molecular Target | RANKL signaling pathway; transcription factors NFATc1 and c-Fos [1] [2] [5] | Farnesyl pyrophosphate (FPP) synthase in the mevalonate pathway [3] [4] |
| Cellular Process Inhibited | Osteoclast differentiation, fusion, migration, and bone resorption activity [1] [2] | Osteoclast-mediated bone resorption and induction of osteoclast apoptosis [3] [4] |
| Key Downstream Effects | Downregulation of osteoclastic genes (TRAP, CTSK, MMP-9, DC-STAMP) [1] [2]; Disruption of F-actin ring formation [2] [5]; Attenuation of mitochondrial function [1] | Inhibition of protein prenylation (e.g., Rab, Rac, Rho GTPases), disrupting osteoclast cytoskeleton and function, leading to apoptosis [3] [4] |
| Effect on Osteoblast/Osteocyte Activity | Shown to promote osteogenic effects in other studies [1] [6] | No direct anabolic effect; primarily antiresorptive [3] |
The table below consolidates critical experimental findings, providing a direct comparison of the data supporting each compound's efficacy.
| Compound | In Vitro / Cellular Evidence | In Vivo / Animal Model Evidence |
|---|
| This compound | - Cell Model: Mouse Bone Marrow Macrophages (BMMs) [1] [2].
For researchers looking to replicate or build upon these findings, here is a summary of the core methodologies used in the cited studies.
The experimental understanding of bisphosphonate action relies on elucidating their intracellular metabolism and effects.
The diagrams below summarize the core signaling pathways through which this compound and bisphosphonates exert their inhibitory effects on osteoclasts.
Figure 1: this compound's primary mechanism involves suppressing the RANKL-induced signaling cascade, leading to the downregulation of the master transcription factor NFATc1 and key osteoclast genes, ultimately inhibiting differentiation and function [1] [2] [5].
Figure 2: Nitrogen-containing bisphosphonates (N-BPs) inhibit the enzyme FPP synthase, disrupting the mevalonate pathway. This prevents the prenylation of small GTP-binding proteins essential for osteoclast function and survival, leading to apoptosis [3] [4].
This compound and bisphosphonates inhibit osteoclasts through fundamentally distinct mechanisms. Bisphosphonates are potent, well-established agents that induce osteoclast apoptosis, while this compound, a natural compound, primarily targets the differentiation process upstream.
For drug development, this compound represents a promising candidate for a novel osteoporotic treatment, potentially offering a balanced suppression of bone resorption without the profound suppression of turnover linked to bisphosphonate side effects. Future research should focus on:
| Feature | This compound | Neobavaisoflavone |
|---|---|---|
| Source | The herb Psoralea corylifolia [1] [2] | The herb Psoralea corylifolia [1] [2] |
| Lifespan Extension in Yeast | Extends replicative lifespan [1] [2] | Extends replicative lifespan [1] [2] |
| Lifespan Extension in Mice | Extends lifespan in mice on a high-fat diet [1] [2] [3] | Not reported |
| Primary Molecular Target (for Lifespan) | Gtr1 protein, part of the TORC1 complex [1] [2] [4] | Information is less specific from available data [1] [2] |
| Key Signaling Pathway | mTOR (TOR1 in yeast) pathway inhibition [1] [2] [4] | Information is less specific; acts independently of Sirtuins [1] [2] |
| Effect on Cellular Senescence | Reduces senescence in Human Umbilical Vein Endothelial Cells (HUVECs) [1] [2] | Not reported |
| Other Notable Activities | Promotes adipose tissue browning, improves insulin resistance, exhibits anti-atherosclerotic effects [5] [6] | Acts as a chemosensitizer in cancer cells, inhibits melanogenesis, functions as an efflux pump inhibitor in S. aureus [7] [8] [9] |
The comparative potential of these compounds is rooted in rigorous experimental methodologies.
This was the critical initial screen that identified both compounds.
Following the yeast data, this compound was advanced to more complex models.
The following diagram illustrates the well-characterized anti-aging mechanism of this compound, which mimics caloric restriction:
For research and drug development focused on aging and age-related diseases, the current evidence points to a clear distinction:
This compound emerges as the more promising candidate for direct lifespan extension. Its effects have been validated across multiple biological models—from yeast and human cells to mice—and its mechanism of action as a caloric restriction mimetic via Gtr1/mTOR inhibition is well-defined [1] [2] [4]. Its additional benefits on metabolism [5] and cardiovascular health [6] further support its potential as a broad-spectrum therapeutic for age-related conditions.
Neobavaisoflavone should be considered for different therapeutic niches. While it shows less evidence for direct lifespan extension, its strong and documented activity in areas like cancer chemosensitization [7] and antimicrobial potentiation [9] makes it a highly interesting molecule for oncology and infectious disease research.
| Feature | Corylin (Natural Flavonoid) | Standard NSAIDs |
|---|---|---|
| Primary Molecular Target | Multiple targets: NLRP3 Inflammasome, MAPK pathways (ERK, JNK, p38), NF-κB signaling [1]. | Cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2 [2] [3] [4]. |
| Mechanism of Action | Broad suppression of inflammatory signaling cascades; inhibits expression of iNOS and COX-2; reduces pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) [1]. | Inhibition of prostaglandin synthesis from arachidonic acid via blockade of COX enzymes [2] [3]. |
| Key Efficacy Markers (In Vitro/In Vivo) | • ↓ NO production (IC₅₀ ~5-10 μM in BV2 microglia) [1] • ↓ IL-6, TNF-α, IL-1β secretion [1] • ↓ NLRP3 inflammasome activation [1] | Efficacy is prostaglandin-mediated; direct comparative data with this compound is not available in the provided research. | | Therapeutic Potential | Neuroinflammatory diseases (e.g., Alzheimer's, Parkinson's), sepsis, metabolic disorders [1] [5]. | Musculoskeletal pain, osteoarthritis, headache, dysmenorrhea, acute injury [2] [6]. | | Key Risks & Limitations | Extensive first-pass metabolism (low oral bioavailability); pharmacokinetics and safety profile in humans not fully established [7]. | Well-known GI, cardiovascular, and renal risks; contraindicated in specific patient populations (e.g., late pregnancy, post-CABG, severe renal failure) [2] [3] [8]. |
To facilitate further research, here are the methodologies from key studies on this compound's anti-inflammatory effects.
This protocol evaluates this compound's effect on LPS-induced inflammation, relevant for neurodegenerative diseases.
This protocol investigates the metabolic fate of this compound, which is crucial for understanding its pharmacokinetic limitations.
The diagrams below illustrate the distinct anti-inflammatory pathways of NSAIDs and this compound.
The comparative data highlights clear strategic considerations for drug development:
The table below summarizes key experimental data for corylin and arbutin from recent studies.
| Compound | Cell Model | Melanin Reduction (vs. α-MSH control) | Cellular Tyrosinase Activity Inhibition | Key Mechanism of Action | Cytotoxicity (Tested Range) | Citation |
|---|---|---|---|---|---|---|
| This compound | B16F10 mouse melanoma cells | - 48.2% at 5 μM [1] | 67.7% at 25 μM [1] | Downregulates MITF, TYR, and TRP-1 protein expression [1] | No cytotoxicity at ≤25 μM [1] | [1] [2] |
| B16F10 mouse melanoma cells | - 77.9% at 25 μM [1] | 11.2% at 5 μM [1] | Inhibits α-glucosidase, disrupting glycosylation [1] | |||
| Arbutin | B16F10 mouse melanoma cells | - ~21% at 100 μM [1] | 14.3% at 100 μM [1] | Directly inhibits tyrosinase catalytic activity; does not affect TYR, TRP-1, TRP-2 protein levels [3] | No significant cytotoxicity at 0.1-1.0 mM [3] | [3] |
| Human melanocytes | Reduced melanin content at 0.1-1.0 mM [3] | 50% reduction at 0.5 mM [3] | Acts as a tyrosinase inactivator/substrate [3] |
For researchers looking to replicate or design similar studies, here is a detailed breakdown of the key methodologies used in the cited experiments.
This compound and arbutin inhibit melanogenesis through distinct mechanisms, which are visualized in the pathway diagram below.
Diagram: Melanogenesis Inhibition Pathways of this compound vs. Arbutin. This compound (red) acts upstream by downregulating key transcription factors and enzymes, and by disrupting protein glycosylation. Arbutin (blue) acts directly on the tyrosinase enzyme.
| Metabolic Pathway / Parameter | Human | Mouse | Rat | Monkey | Dog | Rabbit | Guinea Pig |
|---|
| Oxidation/Hydration (M4) CLint (μL/min/mg) [1] [2] | 24.29 (HLM) 42.85 (HIM) | 10.17 | 29.41 | 9.39 | 7.95 | 10.17 | 5.49 | | Glucuronidation (M7) CLint (μL/min/mg) [1] [2] | 125.33 (HLM) 108.74 (HIM) | 7.03 | 35.18 | 8.92 | 5.27 | 6.93 | 2.53 |
Abbreviations: CLint: Intrinsic Clearance; HLM: Human Liver Microsomes; HIM: Human Intestine Microsomes. Key Insight: The data shows that humans metabolize this compound much more efficiently than the other species tested, particularly for the glucuronidation pathway. This underscores the importance of careful species selection when extrapolating preclinical metabolic data.
This compound's metabolism involves both Phase I (functionalization) and Phase II (conjugation) reactions, with specific enzymes playing major roles [1] [2]:
The following diagram illustrates the overall metabolic fate of this compound in the body.
The key findings on this compound's metabolism are primarily derived from the following established in vitro and in vivo methodologies [1] [2]:
The extensive metabolism of this compound presents a clear challenge for its development as an oral drug. To overcome the issue of poor bioavailability, several strategies can be explored:
| Treatment / Compound | Class / Type | Primary Mechanism of Action (MoA) | Key Experimental Evidence (Model) | Key Molecular Targets / Pathways |
|---|---|---|---|---|
| Corylin | Natural Flavonoid | Dual-Action: Promotes bone formation & inhibits bone resorption [1] [2] [3] | In vitro (osteoblasts & osteoclasts); Ex vivo bone micromass; In vivo mouse model [1] [2] [3] | Osteoblasts: Wnt/β-catenin, Estrogen Receptor (ER) [3]. Osteoclasts: RANKL, NF-κB, NFATc1 [1] [2] |
| Bisphosphonates (e.g., Alendronate) | Antiresorptive (Synthetic) | Inhibits osteoclast-mediated bone resorption [4] | Extensive clinical trials in humans [4] | Mevalonate pathway / FPP synthase in osteoclasts [4] |
| Teriparatide | Anabolic (Synthetic Peptide) | PTH (1-34) analog; stimulates new bone formation [4] | Extensive clinical trials in humans [4] | Parathyroid Hormone (PTH) Receptor [4] |
| Romosozumab | Anabolic (Monoclonal Antibody) | Sclerostin inhibitor; increases bone formation & decreases resorption [4] | Extensive clinical trials in humans [4] | Wnt/β-catenin pathway (via Sclerostin inhibition) [4] |
| Denosumab | Antiresorptive (Monoclonal Antibody) | RANKL inhibitor; inhibits osteoclast formation [4] | Extensive clinical trials in humans [4] | RANKL [4] |
The experimental data for this compound's osteogenic and anti-osteoclastogenic effects come from well-established laboratory models. Here are the key methodologies:
Cell Culture Models:
Molecular Mechanism Analysis:
Ex vivo and In vivo Models:
The following diagram illustrates the dual-pathway mechanism of this compound and the key experiments used to elucidate it.
For researchers and drug development professionals, the data on this compound presents a compelling case for further investigation:
| Bioactivity / Property | Experimental Model | Key Findings / Quantitative Data | Citation |
|---|---|---|---|
| Direct Antioxidant Capacity | In vitro chemical assays (DPPH, ABTS, FRAP, ORAC) | Contributes to the significant antioxidant power of its source, Psoralea corylifolia; high Total Phenolic and Flavonoid Content measured. | [1] |
| Lifespan Extension | Yeast (Replicative Lifespan) & Mice on High-Fat Diet | Extended replicative lifespan in yeast; promoted longevity in mice. | [2] |
| Anti-Atherosclerosis | Human Umbilical Vein Endothelial Cells (HUVECs) & ApoE-deficient Mice | Suppressed TNF-α-induced monocyte adhesion; inhibited VSMC proliferation/migration; reduced atherosclerotic lesions in mice. Mechanism: Downregulated ROS/JNK/NF-κB pathway. | [3] |
| Anti-Skin Aging / Whitening | B16F10 Melanoma Cells & UVB-stimulated 3D Human Skin Model | Reduced melanin production and cellular tyrosinase activity; downregulated MITF, TRP1, and tyrosinase expression. | [4] [5] |
| Metabolism & Bioavailability | Mouse Models & Human Liver/Intestine Microsomes | Subject to extensive first-pass metabolism; major metabolizing enzymes: CYP1A1, 1B1, 2C19, UGT1A1. | [6] |
| Drug Delivery Innovation | Nanostructured Lipid Carrier (NLC) Gel for Skin | NLC gel significantly enhanced skin penetration and antioxidant efficacy against UV-induced damage in vitro and in vivo. | [7] |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
This compound exerts its antioxidant and anti-aging effects primarily through two key signaling pathways. The following diagrams illustrate these mechanisms.
The accumulated data positions this compound as a promising multi-functional compound. Here are some key implications and challenges for its therapeutic development: